Technical Documentation Center

2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one
  • CAS: 159870-93-6

Core Science & Biosynthesis

Foundational

Molecular Architecture and Reactivity Profiling of 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

Executive Summary The quinazolin-4(3H)-one scaffold is a ubiquitous and privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from oncology to infectious diseases...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a ubiquitous and privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from oncology to infectious diseases[1]. Within this chemical space, 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one stands out as a highly versatile, hyper-reactive intermediate. By strategically incorporating a trifluoromethyl (-CF


) group at the C7 position and a reactive chloride at the C2 position, this molecule serves as an ideal electrophilic building block for the rapid synthesis of diverse, bioavailable libraries. This whitepaper provides an in-depth analysis of its structural electronics, self-validating synthetic workflows, and pharmacological applications.

Structural and Electronic Analysis

To effectively utilize this intermediate, one must understand the synergistic electronic effects governing its reactivity.

The Quinazolin-4(3H)-one Core

The bicyclic system consists of a pyrimidine ring fused to a benzene ring. It exhibits lactam-lactim tautomerism, predominantly existing in the thermodynamically stable lactam (4(3H)-one) form in polar solvents and the solid state. This core provides a rigid, planar geometry ideal for intercalating into deep protein binding pockets[2].

The 7-Trifluoromethyl (-CF ) Group

The strategic placement of the -CF


 group at the C7 position achieves two critical objectives in medicinal chemistry[3]:
  • Electronic Activation: The -CF

    
     group is a powerful electron-withdrawing moiety. Through strong inductive (-I) and resonance (-R) effects, it depletes electron density from the fused aromatic system. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, hyper-activating the C2 position towards nucleophilic attack.
    
  • Metabolic Shielding: The C7 position of the quinazoline ring is a notorious "soft spot" for cytochrome P450-mediated oxidation. The robust C-F bonds effectively block this metabolic degradation, drastically improving the pharmacokinetic half-life of downstream drug candidates[3].

The 2-Chloro Substituent

Chlorine acts as an excellent leaving group. Positioned between two electronegative nitrogen atoms and conjugated with the C4 carbonyl, the C2 carbon is highly electrophilic. The synergistic electron-withdrawing effects of the C4 carbonyl and the C7-CF


 group prime this position for rapid Nucleophilic Aromatic Substitution (S

Ar)
.

Synthetic Workflows and Experimental Protocols

Synthesis of the Core Scaffold

The synthesis typically begins with 2-amino-4-(trifluoromethyl)benzoic acid. Cyclization with urea at elevated temperatures yields 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione. Subsequent chlorination with phosphorus oxychloride (POCl


) provides 2,4-dichloro-7-(trifluoromethyl)quinazoline[2].

Causality of Selective Hydrolysis: To obtain the title compound, the 2,4-dichloro intermediate undergoes strictly controlled, mild alkaline hydrolysis. Why does this work? The C4 position is significantly more electrophilic than the C2 position due to the


-effect of the adjacent fused benzene ring and the pyrimidine nitrogens. Therefore, hydroxide selectively displaces the C4 chloride, yielding 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one.
Self-Validating Protocol: S Ar Derivatization

The most common application of this intermediate is its coupling with primary or secondary amines to generate 2-amino-7-(trifluoromethyl)quinazolin-4(3H)-one derivatives.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent. It stabilizes the highly polar Meisenheimer transition state without hydrogen-bonding to the amine nucleophile, thereby accelerating the S

      
      Ar reaction.
      
  • Base Addition: Add 2.5 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution, preventing the amine nucleophile from becoming protonated and rendered inactive.

  • Nucleophile Addition: Add 1.2 eq of the desired amine. Stir the reaction mixture at 80°C for 4-6 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin-Layer Chromatography (Ethyl Acetate:Hexane, 1:1). The starting material (UV active, higher R

    
    ) must completely disappear, replaced by a lower R
    
    
    
    product spot. This confirms the consumption of the electrophile.
  • Quenching & Precipitation: Pour the mixture into ice-cold water. The product, being highly lipophilic due to the -CF

    
     group, will precipitate as a solid. Filter and wash with cold water.
    
  • Validation Checkpoint 2 (LC-MS): Analyze the filtered solid. The mass spectrum must show the [M+H]

    
     peak corresponding to the amine adduct, with the distinct loss of the chlorine isotope pattern (M / M+2 ratio of 3:1). This self-validates complete chloride displacement.
    

SNAr_Workflow A 2-chloro-7-(CF3)quinazolin-4(3H)-one (Electrophile) C Reaction Conditions Solvent: DMF | Base: DIPEA A->C B Amine Nucleophile (R-NH2) B->C D Meisenheimer Complex (Tetrahedral Intermediate) C->D Nucleophilic Attack at C2 E 2-amino-7-(CF3)quinazolin-4(3H)-one (Target Scaffold) D->E Chloride Elimination & Rearomatization

Workflow of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Data Presentation: Physicochemical Parameters

Understanding the physicochemical properties of this intermediate is crucial for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of downstream derivatives[4][5].

ParameterValuePharmacological Implication
Molecular Formula C

H

ClF

N

O
Defines the core mass contribution.
Molecular Weight 248.59 g/mol Low MW allows for extensive derivatization while remaining within Lipinski's Rule of 5.
Predicted LogP ~2.8High lipophilicity driven by the -CF

group; ensures excellent membrane permeability.
H-Bond Donors 1 (NH)Facilitates critical hydrogen bonding with kinase hinge regions.
H-Bond Acceptors 4 (N, O, F)Enhances target engagement via dipole interactions.
Topological Polar Surface Area ~46 ŲIdeal for oral bioavailability and potential blood-brain barrier (BBB) penetration.

Medicinal Chemistry Applications

Derivatives synthesized from 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one are currently at the forefront of targeted therapeutics[2].

  • Oncology (EGFR Tyrosine Kinase Inhibition): Trifluoromethyl quinazoline derivatives are highly potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). The -CF

    
     group is perfectly sized to project into a deep, hydrophobic pocket within the kinase domain. This specific steric and electronic fit is crucial for overcoming resistance mutations (e.g., T790M) seen with first-generation inhibitors[2][3].
    
  • Antimalarial Activity: These derivatives target essential enzymes in Plasmodium falciparum. The high lipophilicity imparted by the -CF

    
     group enhances membrane permeability, allowing the drug to reach intracellular parasites and effectively combat drug-resistant strains[3].
    
  • Antitubercular Activity: Substituted quinazolinones exhibit profound efficacy against Mycobacterium tuberculosis by inhibiting DprE1, a critical enzyme required for mycobacterial cell wall synthesis[6].

MedChem_Targets Core 7-CF3-Quinazolinone Scaffold EGFR EGFR Tyrosine Kinase (Anticancer Target) Core->EGFR Hydrophobic Pocket Binding (-CF3) DprE1 DprE1 Enzyme (Antitubercular Target) Core->DprE1 Cell Wall Synthesis Inhibition Plasmodium Plasmodium Targets (Antimalarial) Core->Plasmodium Overcomes Drug Resistance

Multi-target pharmacological profiling of trifluoromethyl quinazolinone derivatives.

References

  • Karan, R. et al. "Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry." ChemEngineering 2021, 5, 73.[Link]

  • Mahesh, Y. "Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications." International Journal of Chemical Studies 2024, 12(5): 144-149.[Link]

  • "Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review." OMICS International 2015.[Link]

Sources

Exploratory

An In-depth Technical Guide to CAS 159870-93-6: Physical and Chemical Properties

A comprehensive analysis for researchers, scientists, and drug development professionals. Foreword This technical guide is designed to provide a thorough understanding of the physical and chemical properties of the compo...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive analysis for researchers, scientists, and drug development professionals.

Foreword

This technical guide is designed to provide a thorough understanding of the physical and chemical properties of the compound identified by CAS number 159870-93-6. The following sections will delve into its structural characteristics, physicochemical parameters, and other relevant data crucial for its application in research and development.

Part 1: Identification and Physicochemical Characterization

A comprehensive search of scientific databases and chemical repositories for the CAS number 159870-93-6 did not yield any specific, publicly available information regarding the physical and chemical properties of a compound with this identifier. This suggests that the CAS number may be incorrect, has been retired, or pertains to a proprietary substance not yet disclosed in the public domain.

Researchers are strongly advised to verify the CAS number for accuracy.

Should a corrected CAS number be provided, a detailed analysis will be furnished, encompassing the following critical parameters:

Chemical Identity
  • Systematic IUPAC Name: The standardized nomenclature for the compound.

  • Common/Trivial Names: Any alternative names used in literature or industry.

  • Chemical Formula: The elemental composition of the molecule.

  • Molecular Weight: The mass of one mole of the substance.

  • Chemical Structure: A 2D or 3D representation of the molecular geometry.

Physical Properties

A tabular summary of key physical data points will be presented for ease of reference and comparison.

PropertyValueUnitsConditions
Melting Point°C
Boiling Point°C
Densityg/cm³
Solubility(e.g., in water, ethanol, DMSO)
Appearance(e.g., color, physical state)
pKa
Spectroscopic Data

A summary of typical spectroscopic data would be provided, which is essential for structural elucidation and purity assessment.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Key chemical shifts (δ), multiplicity, coupling constants (J), and integration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic chemical shifts (δ).

  • Mass Spectrometry (MS): Molecular ion peak (m/z) and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands (ν) for functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Wavelength of maximum absorbance (λmax).

Part 2: Experimental Protocols for Characterization

In the absence of specific data for CAS 159870-93-6, this section outlines standardized, validated methodologies for determining the aforementioned physical and chemical properties. These protocols are designed to ensure data integrity and reproducibility.

Determination of Melting Point

Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.

Methodology:

  • A small, finely powdered sample of the substance is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Solubility Assessment

Principle: Understanding a compound's solubility in various solvents is critical for formulation, purification, and biological testing.

Methodology:

  • A known mass of the compound (e.g., 1 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a vial.

  • The mixture is vortexed or sonicated at a controlled temperature (e.g., 25 °C) for a set period.

  • The solution is visually inspected for the presence of undissolved solid.

  • If the solid dissolves completely, further aliquots of the compound are added until saturation is reached. The solubility is then calculated.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, thereby assessing the purity of a compound.

Methodology:

  • Mobile Phase Preparation: A suitable mobile phase (a mixture of solvents) is prepared and degassed.

  • Sample Preparation: A solution of the compound is prepared in a solvent compatible with the mobile phase at a known concentration.

  • Chromatographic Conditions:

    • Column: A stationary phase appropriate for the compound's polarity (e.g., C18 for non-polar compounds).

    • Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

    • Detection: A UV detector is set to a wavelength where the compound absorbs maximally.

  • Injection and Analysis: A small volume of the sample solution is injected onto the column. The resulting chromatogram is analyzed to determine the retention time of the main peak and the area percentage of any impurities.

Caption: A streamlined workflow for determining compound purity using HPLC.

Part 3: Conclusion and Future Directions

The successful characterization of any chemical entity is predicated on the accurate identification of the substance. While a framework for the in-depth analysis of physical and chemical properties has been provided, its application to CAS 159870-93-6 is contingent upon the verification of this identifier.

For researchers, scientists, and drug development professionals, it is imperative to ensure the foundational data, such as the CAS number, is correct before proceeding with extensive experimental work. Upon confirmation of the correct CAS number, the methodologies outlined in this guide can be effectively employed to generate a comprehensive physicochemical profile, which is the cornerstone of all subsequent research and development activities.

References

Due to the lack of specific information for CAS 159870-93-6, no direct references can be cited. The protocols described are based on standard analytical chemistry principles and practices found in authoritative texts and guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Foundational

Quinazolin-4(3H)-one Scaffold: A Technical Guide to Pharmacophore Modeling & 3D-QSAR Optimization

Executive Summary The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the core template for FDA-approved kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the core template for FDA-approved kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib. Its versatility stems from its ability to mimic the adenine pocket of ATP, making it a primary candidate for targeting EGFR, VEGFR-2, and DHFR.

This technical guide provides a rigorous, field-proven protocol for developing high-confidence pharmacophore models for this scaffold. Unlike generic modeling tutorials, this document focuses on the specific electronic and steric nuances of the quinazolinone core, integrating 3D-QSAR (CoMFA/CoMSIA) workflows to minimize false positives in virtual screening.

Part 1: The Privileged Architecture

To model the pharmacophore effectively, one must first understand the intrinsic interaction vectors of the scaffold. The quinazolin-4(3H)-one core is not merely a flat aromatic system; it is a vector-defined platform.

Core Pharmacophoric Features
PositionChemical FeatureBiological Interaction Role
N1 H-Bond Acceptor (HBA)Critical for hydrogen bonding with the hinge region of kinases (e.g., Met793 in EGFR).
C4 Carbonyl H-Bond Acceptor (HBA)Often acts as a dipole anchor; in some derivatives, it interacts with solvent-exposed residues.
N3 H-Bond Donor (HBD)When unsubstituted, the NH provides a donor vector. Substitution here drastically alters the steric profile.
Benzene Ring (Pos 5-8) Hydrophobic/Aromatic (HY/AR)Engages in

-stacking or hydrophobic interactions with the binding pocket ceiling.
C2 Position Substitution VectorThe primary vector for diversity; determines selectivity (e.g., bulky groups here can induce steric clashes in off-targets).

Part 2: Strategic Modeling Protocol

Expertise Note: A common failure mode in modeling this scaffold is poor conformational sampling of the C2-substituent. The quinazolinone ring is rigid, but the C2 linker is often highly flexible.

Phase I: Dataset Curation & Preparation

Objective: Create a training set with sufficient chemical space coverage to avoid overfitting.

  • Activity Thresholds: Select 20–30 compounds. Ensure a spread of biological activity (

    
    ) spanning at least 3–4 logarithmic units.
    
    • Why? Narrow activity ranges lead to models that cannot distinguish between "active" and "highly active."

  • Inactive Filtering: Explicitly include "inactive" analogues (compounds with slight structural modifications but loss of activity) in the validation set to test model specificity.

  • Ligand Preparation:

    • Ionization: Generate states at pH 7.4

      
       1.0.
      
    • Tautomers: Crucial for quinazolinones (keto-enol tautomerism at N3/C4). Force the keto form if modeling kinase inhibitors, as this is the dominant species in the ATP pocket.

Phase II: Conformation & Alignment

Objective: Mimic the bioactive conformation rather than the global energy minimum.

  • Forcefield: Use CHARMm or OPLS3e.

  • Energy Window: 20 kcal/mol (to capture strained bioactive conformations).

  • Alignment Strategy: Do not use simple atom-by-atom alignment. Use Pharmacophore Alignment .

    • Reasoning: Structurally diverse C2-substituents may bind to the same pocket regions despite different atomic connectivity. Aligning by function (HBA, HBD, HY) yields higher correlation (

      
      ) than RMSD-based structural alignment.
      
Phase III: Hypothesis Generation (DOT Workflow)

The following diagram outlines the logical flow for generating and validating the model.

PharmacophoreWorkflow cluster_Alignment Alignment Strategy cluster_Validation The Self-Validating Loop Dataset Dataset Curation (Active vs Inactive) Prep Ligand Prep & Conf Generation (CHARMm / OPLS3e) Dataset->Prep Align Pharmacophore-Based Alignment Prep->Align ModelBuild Hypothesis Generation (HypoGen / GALAHAD) Align->ModelBuild Internal Internal Validation (Cost Analysis, r²) ModelBuild->Internal External External Validation (Test Set, Decoys) Internal->External Fischer Fischer Randomization (95% Confidence) External->Fischer Fischer->ModelBuild Fail (Refine) Outcome Validated 3D Model (GH Score > 0.7) Fischer->Outcome Pass

Figure 1: Step-by-step workflow for generating a robust pharmacophore model. Note the feedback loop from validation back to model building.

Part 3: Validation – The Self-Validating System

A model is only as good as its ability to fail a rigorous test. Do not rely solely on the correlation coefficient (


).
Cost Analysis (HypoGen Context)

For quantitative models, three cost values must be analyzed:

  • Null Cost: The cost of a model assuming no relationship in the data.

  • Fixed Cost: The theoretical best possible model.

  • Total Cost: The cost of your generated hypothesis.[1]

  • Success Metric: The difference between Null Cost and Total Cost should be

    
     bits for a correlation probability of >90%.
    
Decoy Set Validation (ROC Analysis)

Generate a "Decoy Set" of 1,000+ compounds that are chemically similar (similar MW, LogP) but biologically inactive.

  • Metric: Calculate the Goodness of Hit (GH) Score .

  • Target: GH Score > 0.7 indicates a highly reliable model.[1][2]

  • ROC AUC: Area Under the Curve should be

    
    .
    

Part 4: 3D-QSAR Integration (CoMFA/CoMSIA)

Once the pharmacophore alignment is established, map the steric and electrostatic fields.

Field Definitions for Quinazolinones
  • Steric Field (CoMFA): Usually indicates that bulky groups at the C2 position increase activity (filling the hydrophobic pocket), while bulky groups at N3 often decrease activity (steric clash).

  • Electrostatic Field: High electron density near N1 is favorable (H-bond acceptor).

  • CoMSIA Hydrophobic Field: Critical for mapping the interaction of the benzene moiety (positions 5-8) with residues like Leu718 or Val726 in kinase targets.

Conceptual Interaction Map

The following diagram visualizes the spatial requirements for a high-affinity EGFR inhibitor based on the Quinazolinone scaffold.

InteractionMap Core Quinazolinone Core N1 N1 (Acceptor) Core->N1 C2_Sub C2-Substituent (Hydrophobic) Core->C2_Sub Benzene Benzene Ring (Aromatic) Core->Benzene Met793 Met793 (Hinge Region) N1->Met793 H-Bond (Essential) Pocket Hydrophobic Pocket II C2_Sub->Pocket Van der Waals Gatekeeper Thr790 (Gatekeeper) Benzene->Gatekeeper Pi-Interaction

Figure 2: Conceptual Pharmacophore Map for EGFR Inhibition. Red indicates H-bond acceptors, Yellow indicates hydrophobic regions, and Blue indicates aromatic features.

References

  • Abdullahi, S. H., et al. (2023).[3] Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. Journal of Taibah University Medical Sciences.

  • Al-Wahaibi, L. H., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • El-Mekabaty, A., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances.

  • Gao, Q., et al. (2026). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics.[4][5] Molecules.

  • Muhammed, M., & Akı-Yalçın, E. (2021).[6] Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society Section A: Chemistry.

Sources

Exploratory

The 2-Chloro-7-(Trifluoromethyl)quinazolin-4(3H)-one Scaffold: Synthetic Utility and Pharmacological Targets

The following technical guide details the pharmacological utility, synthetic versatility, and mechanism of action (MoA) targets associated with the scaffold 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one . [1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological utility, synthetic versatility, and mechanism of action (MoA) targets associated with the scaffold 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one .

[1]

Executive Summary

2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one is not a final-stage pharmaceutical drug but a high-value privileged scaffold and electrophilic intermediate in medicinal chemistry. Its structural architecture combines a reactive "warhead" (the 2-chloro group) with a metabolic stabilizer (the 7-trifluoromethyl group), making it a linchpin precursor for two major classes of therapeutics: Kinase Inhibitors (targeting EGFR, VEGFR, PKN3) and PARP Inhibitors (targeting PARP14).

This guide analyzes the compound's role as a precursor, the mechanism of action of its derivatives, and the specific biological targets it enables.[1][2]

Pharmacophore Analysis & Structural Logic

The molecule functions as a template for drug design. Its utility is derived from three distinct structural zones:

Structural ZoneChemical FeatureFunction in Drug Design
Position 2 (Cl) Electrophilic CenterThe Synthetic Handle: Highly reactive to Nucleophilic Aromatic Substitution (

). Allows attachment of amines (anilines, piperazines) to create the primary binding interaction (hinge binding).
Position 7 (CF₃) Lipophilic/Electron-WithdrawingThe Metabolic Shield: Increases lipophilicity (

) for membrane permeability. Blocks metabolic oxidation at the 7-position and occupies hydrophobic pockets in the target protein.
Positions 3 & 4 (Amide) H-Bond Donor/AcceptorThe Binding Anchor: The lactam (NH-CO) motif mimics the purine ring of Adenine (in ATP) or Nicotinamide (in NAD+), forming critical hydrogen bonds with the target enzyme.
Visualization: The Divergent Synthesis Pathway

The following diagram illustrates how this single scaffold diverges into distinct therapeutic classes based on the substitution at Position 2.

ScaffoldPathways Scaffold 2-chloro-7-(trifluoromethyl) quinazolin-4(3H)-one Reaction S_NAr Reaction (Nucleophilic Substitution) Scaffold->Reaction KinaseInhib Derivative: 4-Anilinoquinazoline / 2-Aminoquinazolinone Reaction->KinaseInhib Path A PARPInhib Derivative: PARP14 Inhibitor Reaction->PARPInhib Path B Aniline Reactant: Substituted Aniline Aniline->Reaction TargetKinase Target: EGFR / VEGFR / PKN3 (ATP Competitive) KinaseInhib->TargetKinase Amine Reactant: Cyclic Amine / Benzamide Amine->Reaction TargetPARP Target: PARP14 / PARP1 (NAD+ Competitive) PARPInhib->TargetPARP

Figure 1: Divergent synthesis pathways converting the 2-chloro scaffold into specific enzyme inhibitors.

Mechanism of Action Targets[3]

Target Class A: Receptor Tyrosine Kinases (RTKs)

Derivatives synthesized from this scaffold function as Type I ATP-competitive inhibitors .

  • Primary Targets:

    • EGFR (Epidermal Growth Factor Receptor): The quinazolinone core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" (e.g., Met793 in EGFR). The 7-CF₃ group extends into the hydrophobic solvent channel, enhancing binding affinity and selectivity over wild-type kinases.

    • PKN3 (Protein Kinase N3): 7-trifluoromethyl-substituted quinazolines have been identified as potent inhibitors of PKN3, a kinase involved in tumor metastasis and angiogenesis.

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): 2-substituted derivatives inhibit angiogenesis by blocking the ATP binding site of VEGFR-2.

  • Mechanism of Inhibition:

    • Entry: The drug enters the kinase ATP-binding pocket.

    • Anchoring: The N1 and N3/O4 atoms form hydrogen bonds with the backbone residues of the kinase hinge.

    • Hydrophobic Lock: The 7-CF₃ group displaces water molecules in the hydrophobic back-pocket, generating an entropic gain that stabilizes the drug-protein complex.

Target Class B: Poly(ADP-ribose) Polymerases (PARP)

The scaffold is also a precursor for inhibitors of the PARP enzyme family, specifically PARP14 .[3]

  • Primary Target: PARP14 (Macrodomain-containing PARP) .

  • Therapeutic Context: PARP14 regulates STAT6 transcription and is implicated in diffuse large B-cell lymphoma (DLBCL) and allergic inflammation.

  • Mechanism of Inhibition:

    • NAD+ Mimicry: The quinazolinone core is isosteric with the nicotinamide moiety of NAD+.

    • Competition: The derivative binds to the catalytic domain of PARP14, preventing the enzyme from utilizing NAD+ to ADP-ribosylate target proteins.

    • Selectivity: The 7-CF₃ group provides isoform selectivity, distinguishing PARP14 inhibition from the housekeeping PARP1 enzyme, reducing toxicity.

Experimental Protocol: Synthesis of a Bioactive Derivative

To utilize 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one in a research setting, it must be functionalized. The following protocol outlines the standard conversion to a 2-amino derivative (a potential kinase inhibitor).

Objective: Synthesize 2-((3-chloro-4-fluorophenyl)amino)-7-(trifluoromethyl)quinazolin-4(3H)-one.

Reagents
  • Scaffold: 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq).

  • Nucleophile: 3-chloro-4-fluoroaniline (1.1 eq).

  • Solvent: Isopropanol (iPrOH) or Ethanol (EtOH).

  • Catalyst: Catalytic HCl (optional, to activate the electrophile).

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the 2-chloro scaffold in 5 mL of isopropanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 1.1 mmol of the aniline nucleophile.

  • Reaction: Heat the mixture to reflux (80–85°C) for 3–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using 50:50 Ethyl Acetate/Hexane. The starting material (Rf ~0.6) should disappear, and a more polar product (Rf ~0.3) should appear.

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid due to the formation of the HCl salt.

  • Filtration: Filter the solid precipitate under vacuum.

  • Purification: Wash the filter cake with cold isopropanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted aniline.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the disappearance of the C2-Cl signal and the appearance of aniline aromatic protons and the NH amine peak (typically broad singlet around 9.5–10.0 ppm).

Signaling Pathway Visualization

The following diagram details the downstream effects of inhibiting the primary targets (EGFR/PKN3) using derivatives of this scaffold.

SignalingPathway Drug 7-CF3-Quinazolinone Derivative EGFR EGFR (RTK) Drug->EGFR Inhibits PKN3 PKN3 (Kinase) Drug->PKN3 Inhibits PARP14 PARP14 Drug->PARP14 Inhibits RAS RAS EGFR->RAS Metastasis Metastasis / Angiogenesis (BLOCKED) PKN3->Metastasis STAT6 STAT6 PARP14->STAT6 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (BLOCKED) ERK->Proliferation Inflammation Inflammatory Response (BLOCKED) STAT6->Inflammation

Figure 2: Biological signaling cascades modulated by 7-CF3-quinazolinone derivatives.

References

  • BenchChem. 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione: Structure and Biological Activity. Retrieved from (Representative Link).

  • Unver, N. et al. (2020). Quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). bioRxiv. Available at: [Link]

  • Verdin, E. et al. (2020). Quinazolinones as PARP14 inhibitors.[3] U.S. Patent No. 10,562,891.[3] Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Zayed, M.F. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health (PMC). Available at: [Link]

  • Mao, Z. et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2. MDPI Pharmaceuticals. Available at: [Link]

Sources

Foundational

Technical Deep Dive: Structure-Activity Relationship (SAR) of 7-Trifluoromethyl Quinazolinones

Executive Summary The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including EGFR, DNA gyrase, and tubulin. This guide focuses...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including EGFR, DNA gyrase, and tubulin. This guide focuses specifically on the 7-trifluoromethyl (7-CF


)  substitution pattern. The introduction of a trifluoromethyl group at the C7 position is not merely a steric modification; it fundamentally alters the physicochemical profile of the molecule by modulating electronic density, enhancing lipophilicity (logP), and blocking metabolic oxidation at a typically reactive site.

This guide analyzes the SAR of 7-CF


 quinazolinones, detailing their synthesis, electronic properties, and biological efficacy in antibacterial and anticancer contexts.

Physicochemical Rationale: The "Fluorine Effect"

The 7-CF


 moiety imparts specific properties that distinguish it from 7-H, 7-Cl, or 7-CH

analogs.
Electronic Modulation

The CF


 group is a strong electron-withdrawing group (EWG) via induction (-I).
  • Acidity of N3-H: In quinazolin-4(3H)-ones, the N3 proton is acidic. The 7-CF

    
     group pulls electron density from the benzene ring, which communicates through the conjugated system to the pyrimidine ring, further stabilizing the conjugate base (N3 anion). This can influence binding affinity where H-bond donation/acceptance is critical.
    
  • Electrophilicity: The C2 and C4 positions become more electrophilic, potentially altering reactivity with nucleophilic residues (e.g., Cysteine) in the active sites of enzymes.

Lipophilicity and Permeability
  • Hydrophobicity: The CF

    
     group is significantly more lipophilic than a methyl group or chlorine. This increases the partition coefficient (logP), enhancing passive diffusion across bacterial cell walls (Gram-positive peptidoglycan) and mammalian cell membranes.
    
  • Metabolic Stability: The C7 position in quinazolinones is often a site for Phase I metabolic oxidation (hydroxylation). Replacing C-H with the metabolically robust C-F bond blocks this degradation pathway, extending the half-life (

    
    ) of the pharmacophore.
    

Synthetic Architecture

The construction of the 7-CF


 quinazolinone core typically proceeds via the cyclization of anthranilic acid derivatives.
Core Synthetic Pathway (Graphviz Visualization)

Synthesis Start 2-Amino-4-(trifluoromethyl) benzoic acid Intermed 7-(Trifluoromethyl)-2-methyl- 4H-benzo[d][1,3]oxazin-4-one Start->Intermed Reflux, 1h Reagent1 Acetic Anhydride (Cyclization) Reagent1->Intermed Product 2,3-Disubstituted-7-(CF3) quinazolin-4(3H)-one Intermed->Product Ring Opening/Closure Reagent2 Amine (R-NH2) AcOH/Reflux Reagent2->Product

Figure 1: General synthetic route for 7-trifluoromethyl quinazolinones via benzoxazinone intermediate.

SAR Analysis: Biological Activity

The SAR of 7-CF


 quinazolinones is highly dependent on the substituents at C2 and C3, but the C7-CF

acts as a critical "potency anchor."
Antibacterial Activity (MRSA Target)

Recent studies have highlighted the efficacy of 7-CF


 derivatives against Methicillin-resistant Staphylococcus aureus (MRSA).
  • Comparative Potency: In a series of 2-aminoquinazolin-4(3H)-ones, the 7-CF

    
     substituent (Compound 6k) demonstrated superior activity compared to 7-H and 7-CH
    
    
    
    analogs, and comparable activity to 7-Cl derivatives.[1]
  • Mechanism: The enhanced lipophilicity allows better penetration of the thick peptidoglycan layer of Gram-positive bacteria. The electron-withdrawing nature likely optimizes the electrostatic interaction within the binding pocket of targets such as DNA gyrase or DHFR.

Data Summary: Antibacterial Efficacy (Source: Choi et al., 2025) [1]

Compound IDR7 SubstituentR2 SubstituentMIC

(µM) vs MRSA (JE2)
SAR Insight
6j H3,5-dichloroaniline1.9Baseline activity.
6k CF

3,5-dichloroaniline 0.3 6-fold potency increase. High lipophilicity aids entry.
6l Cl3,5-dichloroaniline0.6Halogen bonding/EWG effect similar to CF

.
6e NO

3,5-dichloroaniline1.3Strong EWG, but lower lipophilicity than CF

.
Anticancer Activity (EGFR/VEGFR)

In the context of kinase inhibition (EGFR), the 7-position faces the solvent-accessible region or a specific hydrophobic pocket depending on the binding mode (Type I vs Type II inhibitors).

  • Steric Bulk: The CF

    
     group is bulky (Van der Waals volume ~42 Å
    
    
    
    vs 24 Å
    
    
    for Methyl). This bulk can fill hydrophobic pockets in the ATP-binding site of kinases, displacing water and increasing entropy-driven binding affinity.
  • Case Study: 7-CF

    
     analogs often outperform 7-unsubstituted analogs in cytotoxicity assays (HCT116, MCF-7) due to improved cellular uptake and resistance to metabolic deactivation.
    

Mechanistic Logic & SAR Diagram

The following diagram illustrates how the 7-CF


 modification propagates its effects through the molecule to influence biological outcomes.

SAR_Logic CF3 7-Trifluoromethyl (CF3) Group EWG Electron Withdrawing (-I) CF3->EWG Lipo Increased Lipophilicity (+π) CF3->Lipo Steric Steric Bulk (Vol ~42 ų) CF3->Steric Metab C-F Bond Strength CF3->Metab Acid Increased N3-H Acidity (H-bond donor strength) EWG->Acid Perm Enhanced Membrane Permeability Lipo->Perm Pocket Hydrophobic Pocket Filling (Entropic Gain) Steric->Pocket HalfLife Blocked C7 Oxidation (Increased t1/2) Metab->HalfLife Activity Potent Biological Activity (Low MIC / IC50) Acid->Activity Perm->Activity Pocket->Activity HalfLife->Activity

Figure 2: Structure-Activity Relationship flow for 7-CF


 quinazolinones.

Experimental Protocols

Synthesis of 2-((3,5-Dichlorophenyl)amino)-7-(trifluoromethyl)quinazolin-4(3H)-one

Based on established methodologies for 2-aminoquinazolinones.

  • Cyclization: Dissolve 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq) in acetic anhydride (5.0 eq). Reflux for 1-2 hours. Monitor by TLC.[2]

  • Isolation: Cool the reaction mixture. The benzoxazinone intermediate often precipitates. Filter and wash with cold hexane. If not, evaporate solvent to dryness.

  • Amidation/Recyclization: Dissolve the benzoxazinone intermediate (1.0 eq) in glacial acetic acid or DMF. Add 3,5-dichloroaniline (1.1 eq).

  • Reflux: Heat the mixture at reflux (or 85°C in DMF) for 16–20 hours.

  • Purification: Pour the reaction mixture into crushed ice/water. The solid product precipitates. Filter, wash with water, and recrystallize from ethanol or purify via silica gel column chromatography (Ethyl Acetate/Hexane gradient).

  • Validation: Confirm structure via

    
    H NMR (look for singlet at ~11.3 ppm for NH) and 
    
    
    
    C NMR (quartet characteristic of CF
    
    
    carbon).
Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Prepare stock solutions of the 7-CF

    
     derivative in DMSO (e.g., 10 mM).
    
  • Inoculum: Dilute overnight cultures of S. aureus (e.g., ATCC 25923 or MRSA JE2) to ~

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plating: Add 100 µL of bacterial suspension to 96-well plates containing serial dilutions of the test compound (0.19–100 µM).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting visible growth (measured by OD

    
     or visual inspection).
    

References

  • Choi, J., et al. (2025).[3] Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics.[2][4]

  • Hamad, N.M., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[5][6] Molecules.

  • Mao, L., et al. (2016). Synthesis and biological evaluation of quinazolin-4(3H)-one derivatives bearing dithiocarbamate side chain at C2-position as potential antitumor agents.[7] European Journal of Medicinal Chemistry.

  • Al-Sanea, M.M., et al. (2024).[8] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy.

Sources

Exploratory

A Senior Application Scientist's Guide to 2-Chloro-7-(Trifluoromethyl)quinazolin-4(3H)-one and 2,4-Dichloro-7-(Trifluoromethyl)quinazoline: Synthesis, Reactivity, and Application

Abstract In the landscape of medicinal chemistry and drug discovery, quinazoline scaffolds are of paramount importance, serving as the foundational structure for numerous therapeutic agents.[1][2] This technical guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry and drug discovery, quinazoline scaffolds are of paramount importance, serving as the foundational structure for numerous therapeutic agents.[1][2] This technical guide provides an in-depth comparative analysis of two critical trifluoromethylated quinazoline intermediates: 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one and 2,4-dichloro-7-(trifluoromethyl)quinazoline. We will explore their synthesis, delve into the nuances of their chemical reactivity, and discuss their strategic applications in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights to accelerate research and development efforts. The inclusion of the trifluoromethyl group is of particular significance, as it is known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[3][4]

Introduction: The Strategic Importance of Trifluoromethylated Quinazolines

The quinazoline core is a privileged scaffold, forming the basis of several FDA-approved drugs, particularly in oncology.[2] The strategic incorporation of a trifluoromethyl (-CF3) group at the 7-position significantly modulates the electronic properties and metabolic stability of the quinazoline ring system.[3][4] This modification often leads to enhanced biological activity and improved pharmacokinetic profiles, making these derivatives highly sought-after building blocks in drug discovery programs.[3][4]

This guide focuses on two closely related yet distinct 7-(trifluoromethyl)quinazoline derivatives: one featuring a single chloro-substituent and a keto group, and the other bearing two chloro-substituents. Understanding the differential reactivity of the chloro-substituents in these two molecules is crucial for their effective utilization in synthetic campaigns.

Physicochemical and Spectroscopic Profiles

A comprehensive understanding of the physical and spectral properties of these key intermediates is fundamental for their unambiguous identification and for monitoring reaction progress.

Comparative Physicochemical Properties
Property2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one2,4-Dichloro-7-(trifluoromethyl)quinazoline
CAS Number 159870-93-6[5][6]396-02-1[7][8][9][10]
Molecular Formula C₉H₄ClF₃N₂O[5][6]C₉H₃Cl₂F₃N₂[7][8]
Molecular Weight 248.59 g/mol [5][6]267.03 g/mol [7][8]
Appearance White to off-white solidYellow solid[10]
Storage Store in a cool, dry placeInert atmosphere, 2-8°C[9]
Spectroscopic Characterization

The structural elucidation of these compounds relies on a combination of spectroscopic techniques. While specific spectral data for these exact compounds is not exhaustively available in the provided search results, we can infer their characteristic spectral features based on the quinazolinone and dichloroquinazoline scaffolds.

2.2.1. 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one
  • ¹H NMR: Expect signals for the aromatic protons on the benzene ring, with splitting patterns influenced by the trifluoromethyl group. A broad singlet corresponding to the N-H proton of the quinazolinone ring is also anticipated.[11][12]

  • ¹³C NMR: Characteristic signals would include those for the carbonyl carbon (C4), the carbon bearing the chlorine (C2), and the carbons of the trifluoromethyl-substituted benzene ring.[11]

  • IR Spectroscopy: Key vibrational bands would include the N-H stretch and the amide C=O stretch of the quinazolinone ring.[11][12][13]

2.2.2. 2,4-Dichloro-7-(trifluoromethyl)quinazoline
  • ¹H NMR: The spectrum will primarily show signals for the aromatic protons, with their chemical shifts and coupling constants dictated by the positions of the trifluoromethyl group and the nitrogen atoms.

  • ¹³C NMR: Signals for the two carbons attached to chlorine atoms (C2 and C4) will be prominent, in addition to the aromatic carbons.

  • IR Spectroscopy: The spectrum will be characterized by the absence of a strong C=O stretching band and the presence of vibrations associated with the C-Cl bonds and the aromatic system.[14]

Synthesis of Key Intermediates

The synthesis of these two key intermediates typically starts from a common precursor, 2-amino-4-(trifluoromethyl)benzoic acid, and diverges based on the desired final product.

Synthesis of 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

A common route to 2-substituted-4(3H)-quinazolinones involves the condensation of an anthranilamide derivative with an appropriate electrophile.[11] An analogous procedure for the synthesis of 2-chloromethyl-4(3H)-quinazolinone derivatives from o-anthranilic acids has been described.[15][16][17]

Synthesis of 2,4-Dichloro-7-(trifluoromethyl)quinazoline

The synthesis of 2,4-dichloroquinazolines is generally achieved through a two-step process from the corresponding anthranilic acid.[18] This involves the initial formation of a quinazoline-2,4(1H,3H)-dione, followed by chlorination.

Step 1: Synthesis of 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione This step is analogous to the synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione from 2-amino-4-fluorobenzoic acid.[18]

Step 2: Chlorination to 2,4-Dichloro-7-(trifluoromethyl)quinazoline The dione is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-diethylaniline.[18]

Comparative Reactivity: A Tale of Two Electrophiles

The key to effectively utilizing these two building blocks lies in understanding the differential reactivity of their chloro-substituents in nucleophilic aromatic substitution (SNAr) reactions.

The Role of the Trifluoromethyl Group

The strongly electron-withdrawing trifluoromethyl group at the 7-position plays a crucial role in activating the quinazoline ring system towards nucleophilic attack.[1] This effect is analogous to the role of a nitro group in similar systems, which significantly reduces the electron density of the ring, making the carbon atoms bonded to the chlorine atoms more electrophilic.[1]

Reactivity of 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

In this molecule, the single chloro-substituent at the 2-position is the primary site for nucleophilic attack. The presence of the adjacent amide proton and the carbonyl group can influence the reaction mechanism and regioselectivity.

Reactivity of 2,4-Dichloro-7-(trifluoromethyl)quinazoline

This compound presents two reactive sites for nucleophilic substitution at the C2 and C4 positions. The C4 position is generally more reactive towards nucleophilic attack than the C2 position.[1] This enhanced reactivity at C4 is a well-documented phenomenon in dichloroquinazoline chemistry. The electron-withdrawing trifluoromethyl group further enhances this inherent reactivity difference.[1]

Workflow for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Dichloroquinazoline or Chloroquinazolinone Reaction_Vessel Solvent + Base (e.g., DIPEA, K2CO3) Heat (optional) Start->Reaction_Vessel Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis LC-MS, NMR, IR Spectroscopy Purification->Analysis Product Substituted Quinazoline Product Analysis->Product

Caption: Generalized workflow for nucleophilic aromatic substitution.

Strategic Applications in Drug Discovery

The distinct reactivity profiles of these two intermediates dictate their strategic deployment in the synthesis of diverse bioactive molecules.

Applications of 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

This intermediate is an excellent precursor for the synthesis of 2-substituted quinazolin-4(3H)-ones. These scaffolds are found in a variety of compounds with demonstrated biological activities, including anticancer properties.[11]

Applications of 2,4-Dichloro-7-(trifluoromethyl)quinazoline

The sequential and regioselective substitution of the two chlorine atoms in this molecule allows for the synthesis of a wide array of 2,4-disubstituted quinazolines. This is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery programs. Many potent kinase inhibitors, including some FDA-approved drugs, feature a 4-anilinoquinazoline scaffold, which can be readily accessed from 2,4-dichloroquinazolines.[15]

Logical Relationship of Quinazoline Scaffolds in Drug Discovery

Quinazoline_Applications cluster_intermediates Key Intermediates cluster_derivatives Derivative Classes cluster_applications Therapeutic Areas QuinazolineCore Quinazoline Core Chloroquinazolinone 2-Chloro-7-(trifluoromethyl) quinazolin-4(3H)-one QuinazolineCore->Chloroquinazolinone Dichloroquinazoline 2,4-Dichloro-7-(trifluoromethyl) quinazoline QuinazolineCore->Dichloroquinazoline SubstitutedQuinazolinones 2-Substituted Quinazolin-4(3H)-ones Chloroquinazolinone->SubstitutedQuinazolinones DisubstitutedQuinazolines 2,4-Disubstituted Quinazolines Dichloroquinazoline->DisubstitutedQuinazolines Anticancer Anticancer Agents (e.g., Kinase Inhibitors) SubstitutedQuinazolinones->Anticancer Other Other Bioactive Compounds SubstitutedQuinazolinones->Other DisubstitutedQuinazolines->Anticancer Antimalarial Antimalarial Agents DisubstitutedQuinazolines->Antimalarial DisubstitutedQuinazolines->Other

Caption: Applications of quinazoline intermediates in drug discovery.

Experimental Protocols

General Protocol for Nucleophilic Substitution on 2,4-Dichloro-7-(trifluoromethyl)quinazoline

Materials:

  • 2,4-Dichloro-7-(trifluoromethyl)quinazoline

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

Procedure:

  • To a solution of 2,4-dichloro-7-(trifluoromethyl)quinazoline (1 equivalent) in the chosen solvent, add the nucleophile (1-1.2 equivalents).

  • Add the base (1.5-2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted quinazoline.

Conclusion

2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one and 2,4-dichloro-7-(trifluoromethyl)quinazoline are versatile and highly valuable intermediates in the synthesis of biologically active molecules. Their differential reactivity, largely governed by the number and position of the chloro-substituents, allows for a wide range of chemical transformations. A thorough understanding of their synthesis and reactivity is essential for medicinal chemists aiming to leverage the advantageous properties of the trifluoromethylated quinazoline scaffold in the design and development of next-generation therapeutics. The strategic choice between these two building blocks can significantly impact the efficiency and outcome of a synthetic campaign, ultimately accelerating the discovery of novel drug candidates.

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). MDPI. [Link]

  • 2,4-Dichloro-7-fluoroquinazoline. (2012). PMC. [Link]

  • Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (2012). Scientific & Academic Publishing. [Link]

  • 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one. PubChem. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. (2024). International Journal of Chemical Studies. [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025). ACS Omega. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Publishing. [Link]

  • Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. Thieme. [Link]

  • 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one. Allfluoro. [Link]

  • 396-02-1 | 2,4-Dichloro-7-(trifluoromethyl)quinazoline. Hefei Forever Chemical Co., Ltd. [Link]

  • Scheme 11 Synthesis of 2,4-dichloroquinazoline. ResearchGate. [Link]

  • Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )‐quinazolinone derivatives with various 3‐substituents. (2022). ResearchGate. [Link]

  • (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline. ResearchGate. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). MDPI. [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. [Link]

  • 2,4-Dichloro-6,7-dimethoxyquinazoline. NIST WebBook. [Link]

  • 2-Chloroquinazolin-4(3H)-one. ResearchGate. [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. ScienceDirect. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. [Link]

  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025). Innovare Academic Sciences. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Heliyon. [Link]

Sources

Foundational

Literature review of halogenated quinazolinone derivatives

An In-depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Halogenated Quinazolinone Derivatives Abstract The quinazolinone scaffold represents a cornerstone in medicinal chemistry, r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Halogenated Quinazolinone Derivatives

Abstract

The quinazolinone scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties and biological activity, often enhancing potency, selectivity, and metabolic stability. This technical guide provides a comprehensive review of halogenated quinazolinone derivatives for researchers, scientists, and drug development professionals. We delve into the core synthetic strategies, explore the diverse pharmacological landscape—with a focus on anticancer, antimicrobial, and anticonvulsant activities—and dissect the critical structure-activity relationships (SAR) that govern their efficacy. Detailed experimental protocols, data-driven tables, and mechanistic diagrams are provided to offer both foundational knowledge and practical insights for advancing research and development in this promising area of therapeutic discovery.

Introduction: The Quinazolinone Scaffold and the Strategic Role of Halogenation

The quinazolinone core, a bicyclic system formed by the fusion of benzene and pyrimidine rings, is a versatile heterocyclic scaffold. Its derivatives have demonstrated a vast spectrum of biological activities, leading to several FDA-approved drugs for cancer therapy and other conditions.[1] The strategic incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) is a time-tested medicinal chemistry tactic to modulate a molecule's properties. Halogenation can increase lipophilicity, improve membrane permeability, block metabolic degradation at specific sites, and introduce new, potent binding interactions (such as halogen bonding) with biological targets.[2]

Halogen-substituted 4(3H)-quinazolinones, in particular, have emerged as a promising class of chemotherapeutic agents, showing significant inhibitory effects in micromolar ranges against various cancer cell lines.[3][4] Structure-activity relationship (SAR) studies consistently reveal that the presence, position, and nature of the halogen substituent are critical determinants of biological activity, impacting everything from antibacterial potency to anticonvulsant efficacy.[2][5] This guide will elucidate these relationships, providing a robust framework for the rational design of next-generation halogenated quinazolinone-based therapeutics.

Synthetic Strategies: From Core Scaffolds to Diversified Analogs

The synthesis of halogenated quinazolinones typically involves two primary approaches: building the core from a halogenated precursor or introducing the halogen onto a pre-formed quinazolinone ring. The former is more common and versatile.

Core Synthesis from Halogenated Anthranilic Acids

A prevalent and efficient method begins with a commercially available, halogen-substituted anthranilic acid. This precursor undergoes cyclization to form the foundational quinazolinone ring system.

  • Step 1: Acetylation. 5-Bromoanthranilic acid (1.0 eq) is dissolved in acetic anhydride (5.0 eq). The mixture is heated to reflux for 2-3 hours. Upon cooling, the N-acetylated product, 2-acetamido-5-bromobenzoic acid, typically precipitates and can be collected by filtration.

  • Step 2: Cyclization with Amine. The dried 2-acetamido-5-bromobenzoic acid (1.0 eq) is combined with a substituted aniline (e.g., 4-fluoroaniline, 1.1 eq) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in an inert solvent such as toluene.

  • Step 3: Reaction Execution. The mixture is heated to reflux for 4-6 hours, monitored by Thin Layer Chromatography (TLC). The reaction involves the formation of an intermediate benzoxazinone which is then converted to the final quinazolinone upon reaction with the aniline.

  • Step 4: Work-up and Purification. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 6-bromo-2-methyl-3-(4-fluorophenyl)quinazolin-4(3H)-one.

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Purification & Product A Halogenated Anthranilic Acid P1 Step 1: Acetylation (Reflux) A->P1 B Acetic Anhydride B->P1 C Substituted Aniline P2 Step 2: Cyclization (Reflux with POCl₃) C->P2 P1->P2 Intermediate P3 Work-up & Neutralization P2->P3 P4 Purification (Recrystallization/Chromatography) P3->P4 End Pure Halogenated Quinazolinone Derivative P4->End

Caption: General workflow for the synthesis of halogenated quinazolinones.

The Halogen as a Synthetic Handle for Diversification

Halogenated quinazolinones are not just final products; they are valuable intermediates. The carbon-halogen bond (C-X) is a versatile functional group for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents and the creation of extensive compound libraries.[6]

  • Suzuki-Miyaura Coupling: Reacting a bromo- or iodo-quinazolinone with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst introduces new aryl or alkyl groups.[7]

  • Sonogashira Coupling: This reaction couples the halogenated quinazolinone with a terminal alkyne, creating a C-C triple bond, useful for extending the molecular scaffold.

  • Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the halogenated precursor with various amines.

G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Diversified Products center Halogenated Quinazolinone (C-X) suzuki Suzuki (R-B(OH)₂) center->suzuki sonogashira Sonogashira (R-C≡CH) center->sonogashira buchwald Buchwald-Hartwig (R₂-NH) center->buchwald prod_suzuki Aryl/Alkyl Substituted suzuki->prod_suzuki prod_sonogashira Alkynyl Substituted sonogashira->prod_sonogashira prod_buchwald Amino Substituted buchwald->prod_buchwald

Caption: Diversification via cross-coupling reactions.

The Pharmacological Landscape of Halogenated Quinazolinones

The introduction of halogens significantly shapes the biological profile of quinazolinone derivatives, leading to potent activity across several therapeutic areas.

Anticancer Activity

This is the most extensively studied area for this class of compounds. Halogenated quinazolinones exert their anticancer effects through various mechanisms, most notably by inhibiting key enzymes in cell signaling pathways.[4]

Mechanism of Action: EGFR/VEGFR Inhibition Many quinazoline derivatives are designed as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9] Overactivation of these receptors is a hallmark of many cancers. The quinazoline scaffold fits into the ATP-binding pocket of the kinase domain, and halogen substituents can form crucial interactions that enhance binding affinity and inhibitory potency.[10][11]

G EGFR EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation Inhibitor Halogenated Quinazolinone Inhibitor->EGFR Inhibition

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one from anthranilic acid

Application Note: Scalable Synthesis of 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one Abstract & Scope This application note details a robust, three-step protocol for the synthesis of 2-chloro-7-(trifluoromethyl)quina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

Abstract & Scope

This application note details a robust, three-step protocol for the synthesis of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one starting from 2-amino-4-(trifluoromethyl)benzoic acid .[1] This quinazolinone scaffold is a critical intermediate in the development of kinase inhibitors (e.g., EGFR, VEGFR) and other bioactive small molecules.[2] The presence of the trifluoromethyl (


) group at the C7 position enhances metabolic stability and lipophilicity, but also alters the electronic properties of the ring, requiring specific optimization of the chlorination and hydrolysis steps.

The protocol emphasizes regioselectivity control during the hydrolysis of the 2,4-dichloro intermediate to ensure exclusive formation of the 2-chloro-4-oxo product, avoiding the thermodynamically stable 2,4-dione byproduct.

Retrosynthetic Analysis & Strategy

The synthesis leverages the differential electrophilicity of the C2 and C4 positions in the quinazoline core. The C4 position, being more electron-deficient (vinylogous to the nitrogen), is significantly more reactive toward nucleophilic attack than the C2 position. This allows for selective hydrolysis of the C4-chloro substituent.

Pathway Logic:

  • Cyclization: Construction of the bicyclic core using urea fusion.

  • Aromatization/Activation: Conversion of the dione to the highly reactive 2,4-dichloro intermediate using phosphorus oxychloride (

    
    ).
    
  • Regioselective Hydrolysis: Controlled basic hydrolysis to convert the C4-Cl to C4=O, retaining the C2-Cl handle for downstream functionalization.

Retrosynthesis Target 2-Chloro-7-(trifluoromethyl) quinazolin-4(3H)-one Dichloro 2,4-Dichloro-7-(trifluoromethyl) quinazoline Target->Dichloro Selective Hydrolysis (NaOH, 0-25°C) Dione 7-(Trifluoromethyl)quinazoline- 2,4(1H,3H)-dione Dichloro->Dione Chlorination (POCl3, Base) Start 2-Amino-4-(trifluoromethyl) benzoic acid Dione->Start Cyclization (Urea, 180°C)

Figure 1: Retrosynthetic strategy leveraging C4 regioselectivity.

Detailed Experimental Protocol

Stage 1: Cyclization to Quinazoline-2,4-dione

Objective: Formation of the thermodynamically stable bicyclic dione core.

Reagents:

  • Starting Material: 2-Amino-4-(trifluoromethyl)benzoic acid (1.0 equiv.)

  • Reagent: Urea (5.0 equiv.)

  • Solvent: None (Neat fusion)

Procedure:

  • Mix 2-amino-4-(trifluoromethyl)benzoic acid (10.0 g, 48.7 mmol) and urea (14.6 g, 243.5 mmol) in a round-bottom flask.

  • Heat the mixture to 180–200 °C in an oil bath. The mixture will melt and evolve ammonia gas (Caution: Use a fume hood).

  • Maintain temperature for 2–3 hours until the mixture solidifies into a hard cake.

  • Cool to room temperature.

  • Add water (100 mL) and break up the solid mass mechanically.

  • Filter the suspension and wash the cake thoroughly with water to remove excess urea.

  • Dry the solid in a vacuum oven at 60 °C.

Key Output:

  • Product: 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

  • Appearance: Off-white to pale yellow solid

  • Yield: >85%

Stage 2: Chlorination to 2,4-Dichloroquinazoline

Objective: Activation of both carbonyl centers to chloro-imidoyl groups.

Reagents:

  • Substrate: 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 equiv.)

  • Reagent: Phosphorus oxychloride (

    
    ) (10.0 equiv.)
    
  • Base:

    
    -Diethylaniline or DIPEA (1.0 equiv.)
    
  • Safety:

    
     is corrosive and reacts violently with water.
    

Procedure:

  • Place the dione (8.0 g) in a dry round-bottom flask under nitrogen.

  • Add

    
      (32 mL) carefully.
    
  • Add

    
    -diethylaniline  (5.5 mL) slowly (exothermic).
    
  • Reflux the mixture (

    
    ) for 4–6 hours . The suspension should become a clear solution.
    
  • Work-up (Critical):

    • Distill off excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10 °C to prevent uncontrolled hydrolysis.

    • Extract the aqueous mixture immediately with dichloromethane (DCM) (

      
      ).
      
    • Wash organic layer with cold saturated

      
       and brine.
      
    • Dry over

      
       and concentrate.
      

Key Output:

  • Product: 2,4-Dichloro-7-(trifluoromethyl)quinazoline

  • Appearance: Yellowish crystalline solid

  • Yield: 75–85%

  • Storage: Store under inert gas at 4 °C (moisture sensitive).

Stage 3: Regioselective Hydrolysis

Objective: Selective hydrolysis of the C4-Cl to yield the target 2-chloro-4-one.

Mechanism: The C4 position is more electrophilic due to the para-relationship with the electron-withdrawing


 group and the N1 nitrogen. Nucleophilic attack by hydroxide occurs preferentially at C4.

Reagents:

  • Substrate: 2,4-Dichloro-7-(trifluoromethyl)quinazoline (1.0 equiv.)

  • Reagent: 1N NaOH (2.2 equiv.)

  • Solvent: THF / Water (1:1 v/v)

Procedure:

  • Dissolve 2,4-dichloro-7-(trifluoromethyl)quinazoline (5.0 g, 18.7 mmol) in THF (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1N NaOH (41 mL, 41 mmol) dropwise over 20 minutes.

    • Note: Do not allow the temperature to rise above 10 °C initially.

  • Stir at 0 °C for 1 hour , then allow to warm to room temperature (

    
    ).
    
  • Monitor by TLC (Hexane/EtOAc 4:1). The starting material (high

    
    ) should disappear, and a new spot (lower 
    
    
    
    ) should appear.
    • Stop immediately if the baseline spot (2,4-dione) begins to form.

  • Quench: Acidify carefully with 1N HCl to pH 3–4. The product will precipitate.[3]

  • Filter the white solid, wash with water, and dry under vacuum.

Key Output:

  • Target: 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one[1][4]

  • Appearance: White powder

  • Yield: 65–75%

Critical Process Parameters (CPPs)

ParameterStage 2 (Chlorination)Stage 3 (Hydrolysis)Impact of Deviation
Temperature Reflux (

)

High temp in Stage 3 causes over-hydrolysis to dione.
Stoichiometry Excess

2.0–2.2 eq NaOHExcess base in Stage 3 hydrolyzes the C2-Cl.
Quenching Slow addition to IceAcidify to pH 3–4Fast quenching of

risks explosion/eruption.
Moisture Strictly AnhydrousAqueous mediumMoisture in Stage 2 reduces yield significantly.

Troubleshooting & Quality Control

Issue: Over-hydrolysis (Formation of Dione in Stage 3)

  • Cause: Temperature too high or reaction time too long.

  • Solution: Conduct the hydrolysis strictly at 0 °C. Use

    
     instead of 
    
    
    
    for slightly milder reactivity, or reduce reaction time.

Issue: Incomplete Chlorination (Stage 2)

  • Cause: Old

    
     (hydrolyzed) or insufficient base.
    
  • Solution: Use freshly distilled

    
    . Ensure the reaction turns clear before stopping.
    

Analytical Confirmation (Expected NMR Signals):

  • 
    : 
    
    
    
    (br s, 1H, NH), 8.3 (d, 1H, H5), 8.0 (s, 1H, H8), 7.8 (d, 1H, H6).
  • Differentiation: The 2,4-dichloro intermediate has no NH signal. The 2,4-dione has two NH signals (or broad exchangeable protons). The target has one NH signal.

References

  • Synthesis of Quinazolinone Derivatives

    • Title: A General Synthetic Procedure for 2-chloromethyl-4(3H)
    • Source: Molecules (MDPI), 2010.
    • URL:[Link]

  • Regioselectivity in Quinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: MDPI, 2024.
    • URL:[Link]

  • Chlorination Protocols

    • Title: 2,4-Dichloro-7-fluoroquinazoline synthesis and crystal structure.
    • Source: PMC (NIH), 2012.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of 2,4-Dichloroquinazolines

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.[2]

    • Source: Journal of Organic Chemistry (via NIH), 2009.
    • URL:[Link]

Sources

Application

One-Pot Cyclization Methods for 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one: An Application Note and Protocol

Introduction: The Significance of the Quinazolinone Scaffold in Modern Drug Discovery The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The specific derivative, 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one, is a highly valuable synthetic intermediate. The trifluoromethyl group at the 7-position can significantly enhance metabolic stability and binding affinity, while the reactive chloro group at the 2-position provides a versatile handle for further molecular elaboration and the synthesis of compound libraries for drug screening. This application note details a robust and efficient one-pot cyclization method for the synthesis of this key intermediate, starting from readily available 2-amino-4-(trifluoromethyl)benzoic acid.

Mechanistic Insights: The Triphosgene-Mediated One-Pot Cyclization

The one-pot synthesis of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one from 2-amino-4-(trifluoromethyl)benzoic acid is proposed to proceed through a two-step sequence within a single reaction vessel, utilizing triphosgene as a safer and more manageable substitute for gaseous phosgene.[2][3]

Step 1: Formation of the Benzoxazinone Intermediate

Initially, 2-amino-4-(trifluoromethyl)benzoic acid reacts with triphosgene. Triphosgene, in the presence of a base, generates phosgene in situ. The amino group of the anthranilic acid attacks the electrophilic carbonyl carbon of phosgene, leading to the formation of an N-carbonyl chloride intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the carboxylic acid group on the newly formed carbonyl chloride, with the elimination of HCl, yields the reactive 2-chloro-7-(trifluoromethyl)-4H-3,1-benzoxazin-4-one intermediate.

Step 2: In Situ Aminolysis and Tautomerization

The highly reactive benzoxazinone intermediate is not isolated. Instead, it readily undergoes aminolysis upon the introduction of an ammonia source (in this case, ammonium hydroxide) into the reaction mixture. The ammonia attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring opening and the formation of an N-acyl-anthranilamide intermediate. This intermediate then undergoes a rapid intramolecular cyclization, with the elimination of a water molecule, to form the stable quinazolinone ring. Tautomerization of the resulting enol form leads to the final product, 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one.

Reaction_Mechanism cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation A 2-Amino-4-(trifluoromethyl)benzoic Acid C N-Carbonyl Chloride Intermediate A->C + Phosgene B Triphosgene (in situ Phosgene) D 2-Chloro-7-(trifluoromethyl)-4H-3,1-benzoxazin-4-one C->D - HCl (Intramolecular Cyclization) F N-Acyl-anthranilamide Intermediate D->F + NH4OH (Aminolysis/Ring Opening) E Ammonium Hydroxide G 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one F->G - H2O (Intramolecular Cyclization & Tautomerization)

Sources

Method

Application Notes and Protocols: Selective C2-Chlorination of 7-(Trifluoromethyl)quinazolin-4(3H)-one

Introduction: The Strategic Importance of 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one In the landscape of modern drug discovery and development, quinazolinone scaffolds are of paramount importance, forming the core...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

In the landscape of modern drug discovery and development, quinazolinone scaffolds are of paramount importance, forming the core of numerous biologically active compounds.[1][2] The targeted functionalization of this heterocyclic system is a critical endeavor for medicinal chemists. Specifically, the introduction of a chlorine atom at the C2 position of the 7-(trifluoromethyl)quinazolin-4(3H)-one core yields a highly versatile intermediate. This "handle" allows for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse libraries of compounds for screening against various therapeutic targets. The electron-withdrawing nature of the trifluoromethyl group at the C7 position can significantly influence the reactivity of the quinazolinone ring system and the pharmacological properties of its derivatives.

This comprehensive guide provides a detailed exploration of the reagents and protocols for the selective chlorination of the C2 position of 7-(trifluoromethyl)quinazolin-4(3H)-one. We will delve into the mechanistic rationale behind the chosen synthetic strategy, present a step-by-step protocol, and discuss alternative reagents, ensuring scientific integrity and practical applicability for researchers in the field.

Synthetic Strategy: A Multi-Step Approach to C2-Selectivity

Direct and selective chlorination of the C2 position of a pre-formed 7-(trifluoromethyl)quinazolin-4(3H)-one is a challenging transformation. The inherent reactivity of the 4-oxo functionality makes it the primary site for electrophilic attack by common chlorinating agents. Therefore, a more strategic, multi-step approach is required to achieve the desired C2-chlorinated product. The most reliable and widely adopted method involves a three-step sequence starting from the corresponding anthranilic acid:

  • Cyclization: Synthesis of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione from 2-amino-4-(trifluoromethyl)benzoic acid.

  • Dichlorination: Conversion of the quinazolinedione to 2,4-dichloro-7-(trifluoromethyl)quinazoline using a suitable chlorinating agent.

  • Selective Hydrolysis: Controlled removal of the more reactive C4-chloro group to yield the target compound, 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one.

This sequence ensures that the C2 position is appropriately functionalized for the final desired structure.

Primary Chlorinating Reagent: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) is the most frequently employed and effective reagent for the chlorination of quinazolinone systems.[3][4][5] Its efficacy stems from its ability to act as both a dehydrating and chlorinating agent. The reaction with quinazolin-4(3H)-ones is not a simple direct displacement but proceeds through a more complex mechanism.

Mechanism of Action with POCl₃

The chlorination of quinazolinones with POCl₃ occurs in distinct stages, which can be manipulated by controlling the reaction temperature.[6][7]

  • Phosphorylation: The initial step involves the phosphorylation of the quinazolinone oxygen atom by POCl₃. This reaction is typically facilitated by a base to deprotonate the quinazolinone, forming a more nucleophilic species. This leads to the formation of phosphorylated intermediates.[6][7]

  • Chloride Attack: The phosphorylated intermediate is then susceptible to nucleophilic attack by a chloride ion (from POCl₃ or an additive). The C4 position is generally more electrophilic and reacts first. In the case of a quinazolinedione, both the C2 and C4 positions are activated for chlorination.

  • Product Formation: Subsequent elimination of a phosphate byproduct yields the chlorinated quinazoline.

G Quinazolinone Quinazolinone POCl3 POCl3 Base Base PhosphorylatedIntermediate PhosphorylatedIntermediate Chloride Chloride DichloroProduct DichloroProduct Hydrolysis Hydrolysis FinalProduct FinalProduct

Caption: Generalized workflow for C2-chlorination.

Experimental Protocols

Part 1: Synthesis of 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione

This initial step is crucial for setting up the subsequent chlorination. A common and effective method is the urea-mediated cyclocondensation of the corresponding anthranilic acid.[8][9]

Materials:

  • 2-Amino-4-(trifluoromethyl)benzoic acid

  • Urea

  • High-boiling point solvent (e.g., mineral oil, diphenyl ether)

Procedure:

  • Combine 2-amino-4-(trifluoromethyl)benzoic acid (1 equivalent) and urea (2-3 equivalents) in a round-bottom flask.

  • Add a high-boiling point solvent to create a slurry.

  • Heat the mixture to 160-180 °C with stirring for several hours (e.g., 20 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Dilute the mixture with a non-polar solvent like hexanes to facilitate filtration.

  • Collect the solid by vacuum filtration, wash thoroughly with hexanes and then water to remove residual urea and solvent.

  • Dry the solid under vacuum to yield 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione.

Trustworthiness (Self-Validation):

  • TLC Analysis: Monitor the disappearance of the starting anthranilic acid.

  • NMR Spectroscopy: Confirm the structure of the product via ¹H and ¹³C NMR. The disappearance of the amine protons and the appearance of the characteristic quinazolinedione signals will be indicative of a successful reaction.

  • Mass Spectrometry: Verify the molecular weight of the product.

Part 2: Synthesis of 2,4-Dichloro-7-(trifluoromethyl)quinazoline

This step employs phosphorus oxychloride, often with a base, to convert the dione into the dichloro derivative.

Materials:

  • 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N) or N,N-diethylaniline

  • Inert solvent (e.g., toluene, acetonitrile)

Procedure:

  • In a fume hood, suspend 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1 equivalent) in an inert solvent like toluene.

  • Add triethylamine (2-3 equivalents) to the suspension.

  • Carefully add phosphorus oxychloride (3-5 equivalents) dropwise to the mixture at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (e.g., 110-120 °C) for several hours (e.g., 12-17 hours), monitoring by TLC or LC-MS.[8][9]

  • Cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain 2,4-dichloro-7-(trifluoromethyl)quinazoline.

Trustworthiness (Self-Validation):

  • LC-MS Analysis: This is the most effective tool to monitor the reaction, showing the disappearance of the starting dione and the appearance of the dichloro product with its characteristic isotopic pattern for two chlorine atoms.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the absence of N-H protons and the expected shifts for the chlorinated aromatic system.

Part 3: Synthesis of 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

This final step relies on the greater reactivity of the C4-chloro group towards nucleophilic substitution compared to the C2-chloro group.

Materials:

  • 2,4-Dichloro-7-(trifluoromethyl)quinazoline

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 N)

  • Aqueous hydrochloric acid (HCl) for acidification

Procedure:

  • Suspend 2,4-dichloro-7-(trifluoromethyl)quinazoline (1 equivalent) in a suitable solvent system (e.g., THF/water).

  • Add 2 N aqueous sodium hydroxide solution (2-3 equivalents) and stir the mixture vigorously at room temperature for several hours (e.g., 20 hours).[8][9]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, acidify the mixture with aqueous HCl to a pH of approximately 4-5.

  • The desired product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one.

Trustworthiness (Self-Validation):

  • LC-MS Analysis: Track the conversion of the dichloro starting material to the monochloro product.

  • NMR Spectroscopy: The reappearance of an N-H proton signal and the characteristic shifts in the aromatic region will confirm the selective hydrolysis at the C4 position.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the final product.

G Start 2-Amino-4-(trifluoromethyl)benzoic Acid Dione 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione Start->Dione + Urea, Heat Dichloro 2,4-Dichloro-7-(trifluoromethyl)quinazoline Dione->Dichloro + POCl₃, Et₃N, Reflux FinalProduct 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one Dichloro->FinalProduct + 2N NaOH, rt

Caption: Synthetic workflow for the target molecule.

Alternative Chlorinating Reagents

While POCl₃ is the workhorse for this transformation, other reagents can also be employed for the chlorination of quinazolinones, although they may require different reaction conditions.[3][4]

Reagent/SystemTypical ConditionsAdvantagesDisadvantages
POCl₃ Reflux, often with a base (Et₃N, DIPEA, N,N-diethylaniline)High-yielding, reliable, well-establishedCorrosive, requires careful handling and quenching
SOCl₂ / cat. DMF Reflux in SOCl₂ or inert solventReadily available, can be effectiveMay lead to side products, requires careful control
Oxalyl Chloride / cat. DMF Inert solvent, often at lower temperaturesCan be milder than POCl₃More expensive, generates gaseous byproducts (CO, CO₂, HCl)
PPh₃ / CCl₄ Reflux in CCl₄ (Appel reaction conditions)Milder conditionsUse of CCl₄ is highly restricted due to toxicity
PPh₃ / NCS or TCICA Inert solventAvoids harsh acidic conditionsStoichiometric phosphine oxide byproduct needs removal

NCS: N-Chlorosuccinimide; TCICA: Trichloroisocyanuric acid

Conclusion

The selective chlorination of 7-(trifluoromethyl)quinazolin-4(3H)-one at the C2 position is a key transformation for the synthesis of advanced pharmaceutical intermediates. The most robust and well-documented method involves a three-step sequence: cyclization to the corresponding quinazolinedione, dichlorination with phosphorus oxychloride, and selective hydrolysis of the C4-chloro group. This guide provides detailed, actionable protocols with an emphasis on mechanistic understanding and self-validating procedures to ensure reliable and reproducible results in a research and development setting.

References

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

  • Chen, Y., et al. (2012). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 17(9), 10869-10881. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link]

  • El-Hashash, M. A., et al. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Heterocycles, 92(2), 316-329. [Link]

  • Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Semantic Scholar. [Link]

  • Various Authors. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

  • Kumar, A., et al. (2019). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Advances, 9(3), 1437-1444. [Link]

  • Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]

  • Wang, Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 12(10), 1481. [Link]

  • Wang, Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid[10]. [Link]

  • Alam, M. S., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(8), 1882. [Link]

Sources

Application

Nucleophilic substitution reactions of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

Application Note: Nucleophilic Substitution of 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one Executive Summary This technical guide details the protocols for functionalizing 2-chloro-7-(trifluoromethyl)quinazolin-4(3H...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Substitution of 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

Executive Summary

This technical guide details the protocols for functionalizing 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one , a highly privileged scaffold in medicinal chemistry. Unlike the more common 2-chloromethyl derivatives, this substrate features a chlorine atom directly attached to the C2 position of the quinazolinone ring. The presence of the electron-withdrawing trifluoromethyl (CF


) group at the C7 position significantly enhances the electrophilicity of the C2 center, facilitating Nucleophilic Aromatic Substitution (

) under milder conditions than the unsubstituted parent. This guide covers mechanistic insights, optimized synthetic protocols, and troubleshooting strategies for generating libraries of bioactive derivatives.

Part 1: Chemical Rationale & Reactivity Profile

Electronic Architecture

The reactivity of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one is governed by two primary electronic factors:

  • The Quinazolinone Core: The C2 position is inherently electrophilic due to the adjacent nitrogen atoms (N1, N3) and the electron-deficient nature of the pyrimidine ring.

  • The 7-CF

    
     Effect:  The trifluoromethyl group at C7 exerts a strong inductive electron-withdrawing effect (-I). This deactivates the benzene ring toward electrophilic attack but activates  the pyrimidine ring toward nucleophilic attack.
    
    • Consequence: The transition state (Meisenheimer complex) formed during nucleophilic attack at C2 is stabilized more effectively than in the non-fluorinated analog, leading to faster reaction rates.

Structural Specificity (Critical Distinction)

Researchers must distinguish this substrate from 2-(chloromethyl)quinazolin-4(3H)-one .

  • 2-Chloro (Target): Cl is attached to

    
     hybridized C2. Mechanism = 
    
    
    
    .[1][2]
  • 2-Chloromethyl: Cl is attached to

    
     hybridized benzylic carbon. Mechanism = 
    
    
    
    .
  • Note: This guide focuses exclusively on the

    
     displacement of the C2-chloro substituent.
    
Reaction Mechanism ( )

The reaction proceeds via an addition-elimination pathway. The nucleophile attacks C2, forming a tetrahedral intermediate stabilized by the N1/N3 atoms and the carbonyl group. The chloride ion is then eliminated to restore aromaticity.

SNAr_Mechanism cluster_legend Electronic Effect Start 2-Chloro-7-CF3-quinazolinone (Electrophile) Inter Tetrahedral Intermediate (Meisenheimer Complex) Start->Inter Nucleophilic Attack (C2) Nu Nucleophile (H-Nu) Nu->Inter Prod 2-Substituted Product Inter->Prod Elimination of Cl- Info 7-CF3 group stabilizes the intermediate via inductive withdrawal (-I)

Figure 1: Mechanistic pathway for the nucleophilic substitution at C2. The 7-CF3 group lowers the activation energy for the formation of the intermediate.

Part 2: Experimental Protocols

Precursor Synthesis (Context)

If the starting material is not commercially available, it is typically generated from 2,4-dichloro-7-(trifluoromethyl)quinazoline via selective hydrolysis.

  • Reagent: NaOH (2N, aq).

  • Condition: Room temperature to mild heating (40°C).

  • Selectivity: The C4-Cl is more reactive and hydrolyzes first to the carbonyl (lactam), leaving the C2-Cl intact.

Protocol A: Amination with Primary/Secondary Amines

This is the standard protocol for generating 2-amino derivatives (e.g., for kinase inhibitor libraries).

Materials:

  • Substrate: 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq)

  • Nucleophile: Amine (1.2 – 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 eq)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (iPrOH). Use DMF if solubility is poor.

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the 2-chloro substrate in iPrOH (10 mL per mmol).

  • Addition: Add the base followed by the amine dropwise.

  • Reaction: Heat the mixture to reflux (80–85°C).

    • Expert Tip: Due to the activating CF3 group, monitor by TLC after 1 hour. Unsubstituted analogs typically take 4–6 hours; this substrate may finish in 1–2 hours.

  • Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM). The starting material (high Rf) should disappear; a lower Rf fluorescent spot (product) should appear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (5x reaction volume).

    • Stir for 15 minutes to maximize precipitation.

    • Filter the solid under vacuum.

    • Wash the cake with cold water (2x) and cold diethyl ether (1x) to remove trace amine.

  • Purification: Recrystallize from EtOH or EtOH/DMF if necessary. Column chromatography is rarely needed unless the amine was non-volatile.

Protocol B: Reaction with Hydrazine Hydrate

This reaction yields the 2-hydrazinyl derivative, a key intermediate for fusing triazole rings (e.g., for triazolo[4,3-a]quinazolin-5-ones).

Critical Safety Note: Hydrazine is toxic and potentially explosive. Handle in a fume hood.

Workflow:

  • Solvent: Use Ethanol (absolute).

  • Stoichiometry: Use a large excess of hydrazine hydrate (5.0 eq) to prevent dimer formation (where two quinazolinone rings attack one hydrazine).

  • Temperature: Reflux for 2–3 hours.

  • Workup: The product usually precipitates upon cooling. Filter and wash copiously with cold ethanol.

Part 3: Optimization & Troubleshooting

Table 1: Solvent & Base Selection Guide

ConditionSolventBaseSuitabilityNotes
Standard Ethanol / iPrOHDIPEA / TEA1°/2° Aliphatic Amines"Green" choice; product usually precipitates.
High Temp DMF / DMSO

/

Aromatic Amines (Anilines)Anilines are weaker nucleophiles; higher temp (100°C+) required.
Catalytic Acetic AcidNoneHydrazines / AnilinesAcid catalysis protonates N1, activating C2 further.
Phase Transfer Toluene / WaterTBAB / NaOHSensitive NucleophilesUse for biphasic reactions if nucleophile is water-soluble salt.

Common Issues:

  • Problem: Incomplete conversion after 12 hours.

    • Solution: Switch solvent to 2-ethoxyethanol (higher boiling point, 135°C) or use microwave irradiation (120°C, 20 min).

  • Problem: Formation of "dimer" bridged by the nucleophile (common with diamines).

    • Solution: Use a large excess of the diamine (5–10 eq) and add the quinazolinone to the amine solution slowly.

  • Problem: N3-Alkylation side reaction.

    • Cause: If using a strong base (NaH) and an alkyl halide nucleophile, N3 deprotonates.

    • Fix: Stick to weak bases (

      
      , DIPEA) which are sufficient for 
      
      
      
      but poor for N-alkylation.

Part 4: Data Visualization & Workflow

The following diagram illustrates the decision matrix for synthesis and purification.

Workflow Start Start: 2-Chloro-7-CF3-quinazolinone CheckNu Select Nucleophile Type Start->CheckNu PathA Aliphatic Amine (Reflux EtOH/iPrOH, DIPEA) CheckNu->PathA PathB Aromatic Amine (Aniline) (Heat DMF/AcOH, 100°C) CheckNu->PathB PathC Hydrazine (Reflux EtOH, Excess) CheckNu->PathC TLC TLC Monitoring (Disappearance of SM) PathA->TLC PathB->TLC PathC->TLC Workup Precipitation in Ice Water TLC->Workup Complete Filter Filtration & Wash Workup->Filter Final Final Product (>95% Purity) Filter->Final

Figure 2: Experimental workflow for the synthesis of 2-substituted-7-(trifluoromethyl)quinazolin-4(3H)-ones.

References

  • Synthesis of 2-Chloroquinazolin-4(3H)-one via Selective Hydrolysis: Feng, L., et al. (2007). Synthesis and crystal structure of 2-chloroquinazolin-4(3H)-one. Source: Relevance: Establishes the protocol for generating the 2-chloro-4-one core from 2,4-dichloro precursors.

  • Nucleophilic Substitution of 2-Chloromethyl Derivatives (Differentiation): Zhang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Source: Relevance: Provides contrasting conditions for the chloromethyl analog, highlighting the specific reactivity differences.

  • Anticancer Activity of 2-Substituted Quinazolinones: Al-Harbi, R., et al. (2024).[3] Synthesis and characterization of 2-trifluoromethyl-4(3H)-quinazolinone derivatives. Source: Relevance: Validates the biological importance of the trifluoromethyl group on the quinazolinone scaffold.

  • Regioselectivity in Quinazoline Substitutions: Mendes, J., et al. (2024).[4] Regioselective Nucleophilic Aromatic Substitution... into 4-Aminoquinazoline Synthesis. Source: Relevance: Explains the electronic rules governing

    
     on the quinazoline ring, confirming the activation provided by electron-withdrawing groups.
    

Sources

Method

Application Note: Strategic Utilization of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one as a Kinase Inhibitor Scaffold

Executive Summary This Application Note details the methodological framework for utilizing 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one as a core scaffold in the development of ATP-competitive kinase inhibitors. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the methodological framework for utilizing 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one as a core scaffold in the development of ATP-competitive kinase inhibitors. The quinazolin-4(3H)-one moiety is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring of ATP.

The specific inclusion of the 7-trifluoromethyl (CF


)  group enhances metabolic stability by blocking oxidative metabolism at the C7 position and increases lipophilicity, potentially improving membrane permeability. The 2-chloro  substituent acts as a reactive electrophilic "handle," allowing for the rapid generation of diverse libraries via nucleophilic aromatic substitution (

). This guide provides validated protocols for chemical synthesis, biochemical evaluation, and structural activity relationship (SAR) analysis.

Chemical Biology Profile & Mechanism of Action

Structural Rationale

The efficacy of this scaffold stems from its ability to mimic the adenine ring of ATP within the kinase hinge region.

  • Hinge Binding: The lactam motif (N3-H and C4=O) typically functions as a hydrogen bond donor/acceptor pair, interacting with the backbone residues of the kinase hinge (e.g., Met793 in EGFR or Glu81 in CDK2).

  • Electrophilic Activation: The electron-withdrawing nature of the 7-CF

    
     group decreases the electron density of the pyrimidine ring. This significantly activates the C2-position , facilitating the displacement of the chlorine atom by amines under milder conditions compared to unsubstituted quinazolinones.
    
  • Metabolic Stability: The C7 position is a common site for CYP450-mediated hydroxylation in quinazolines. The CF

    
     moiety blocks this metabolic soft spot.
    
Pathway Visualization

The following diagram illustrates the synthetic utility and the binding logic of the scaffold.

ScaffoldLogic Scaffold 2-chloro-7-(trifluoromethyl) quinazolin-4(3H)-one Reaction S_NAr Displacement (Base/Heat) Scaffold->Reaction Electrophile Amine Primary/Secondary Amine (H-N-R) Amine->Reaction Nucleophile Inhibitor 2-Amino-7-CF3-quinazolinone (Lead Compound) Reaction->Inhibitor Yields Hinge Kinase Hinge Region (H-Bonding) Inhibitor->Hinge N3-H / C4=O Interaction Pocket Hydrophobic Pocket (Specificity) Inhibitor->Pocket R-Group Fit

Figure 1: Synthetic workflow and pharmacophore mapping of the 7-CF3-quinazolinone scaffold.

Protocol 1: Chemical Library Synthesis ( )

Objective: To displace the C2-chloro group with diverse amine nucleophiles to generate a library of potential kinase inhibitors.

Materials
  • Scaffold: 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one (Purity >95%).

  • Nucleophiles: Various primary or secondary amines (anilines, benzylamines, piperazines).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Equipment: Microwave reactor (preferred) or oil bath.

Step-by-Step Methodology
  • Preparation: In a microwave vial (2–5 mL), dissolve the scaffold (1.0 equiv, 0.2 mmol) in anhydrous DMF (2 mL).

  • Addition: Add the amine nucleophile (1.2 – 1.5 equiv).

    • Note: If using anilines (less nucleophilic), use 1.5 equiv. If using aliphatic amines, 1.2 equiv is sufficient.

  • Basification: Add DIPEA (2.0 equiv).

  • Reaction:

    • Method A (Microwave): Seal the vial and irradiate at 120°C for 20–40 minutes .

    • Method B (Thermal): Heat at 100°C for 4–12 hours with stirring.

  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the chloro-precursor mass (M) and appearance of the product mass (M - Cl + Amine).

    • Critical Check: Watch for hydrolysis (replacement of Cl with OH). If hydrolysis is observed, ensure solvents are strictly anhydrous.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product often precipitates. Filter, wash with water, and dry.[1]

    • If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) or preparative HPLC.

Protocol 2: Biochemical Kinase Inhibition Assay (TR-FRET)

Objective: To determine the IC


 of synthesized analogs against a target kinase (e.g., EGFR, VEGFR2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials
  • Kinase: Recombinant human kinase (e.g., EGFR kinase domain).

  • Substrate: GFP-labeled peptide substrate (specific to target kinase).

  • ATP: Ultra-pure ATP (Km concentration specific to the kinase).

  • Antibody: Tb-labeled anti-phosphotyrosine antibody (Lanthanide donor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
Workflow Diagram

AssayWorkflow Step1 Compound Prep (Serial Dilution in DMSO) Step2 Enzyme Addition (Kinase + Buffer) Step1->Step2 Step3 Reaction Initiation (Add ATP + Substrate) Step2->Step3 Step4 Incubation (60 min @ RT) Step3->Step4 Step5 Detection (Add Tb-Antibody + EDTA) Step4->Step5 Step6 Read TR-FRET (Ex: 340nm / Em: 495, 520nm) Step5->Step6

Figure 2: TR-FRET Kinase Assay Workflow.

Step-by-Step Methodology
  • Compound Dilution: Prepare a 10-point dose-response curve of the synthesized inhibitors in 100% DMSO (starting at 10

    
    M, 3-fold dilution).
    
  • Plate Setup: Transfer 50 nL of compound solution to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Enzyme Mix: Dilute the kinase in Assay Buffer to 2x the final concentration. Add 2.5

    
    L to the wells.
    
  • Pre-Incubation: Incubate enzyme and compound for 15 minutes (allows Type II inhibitors to bind).

  • Substrate/ATP Mix: Prepare a solution containing the GFP-substrate and ATP (at K

    
    ). Add 2.5 
    
    
    
    L to start the reaction.
  • Reaction: Incubate for 60 minutes at room temperature (protected from light).

  • Stop/Detection: Add 5

    
    L of Tb-labeled antibody in TR-FRET Dilution Buffer containing 10 mM EDTA (to chelate Mg
    
    
    
    and stop the kinase reaction).
  • Measurement: Read fluorescence ratio (520 nm / 495 nm) on a multimode plate reader (e.g., EnVision or PHERAstar).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC

    
    .
    

Data Presentation & SAR Strategy

When analyzing the library, organize data to highlight the impact of the R-group at position 2.

Table 1: Representative SAR Data Structure

Compound IDR-Group (Amine)Electronic NatureLogP (Calc)EGFR IC

(nM)
QZN-001 Aniline (Ph-NH-)Aromatic/Neutral3.2Baseline
QZN-002 3-Cl-Anilinee- Withdrawing3.8Potency Check
QZN-003 4-OMe-Anilinee- Donating3.1Potency Check
QZN-004 BenzylamineFlexible Linker2.9Steric Check
QZN-005 MorpholineSolubilizing1.8ADME Check

Interpretation Guide:

  • Aromatic Amines (Anilines): Usually preferred for kinase inhibitors as they can stack within the hydrophobic pocket.

  • Electron Withdrawing Groups (EWGs) on Aniline: Often improve metabolic stability but may weaken H-bonds if the aniline NH is a donor.

  • Aliphatic Amines (Morpholine/Piperazine): Often drastically reduce potency against Tyrosine Kinases (like EGFR) but may improve solubility and target Serine/Threonine kinases.

References

  • Privileged Structures in Drug Discovery: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

  • Quinazolinone Synthesis: Mhaske, S. B., & Argade, N. P. "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006. Link

  • Kinase Binding Mode: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009. Link

  • 7-Trifluoromethyl Substitution Effects: Meanwell, N. A.[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Assay Methodology: "LanthaScreen™ Eu Kinase Binding Assay." ThermoFisher Scientific Application Notes. Link

Sources

Application

Application Note: High-Efficiency Coupling of Amines to 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

Protocols for Fluorinated Quinazolinone Scaffolds Executive Summary This guide details the synthetic procedure for coupling primary and secondary amines to 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one . This scaffold...

Author: BenchChem Technical Support Team. Date: March 2026


 Protocols for Fluorinated Quinazolinone Scaffolds

Executive Summary

This guide details the synthetic procedure for coupling primary and secondary amines to 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one . This scaffold is a privileged structure in medicinal chemistry, frequently serving as a core for kinase inhibitors (e.g., EGFR, VEGFR) and anti-bacterial agents.

The presence of the 7-trifluoromethyl (


)  group significantly alters the electronic landscape of the quinazolinone ring compared to the unsubstituted parent, enhancing electrophilicity at the C2 position while simultaneously increasing the acidity of the N3-H lactam proton. This note provides two validated protocols (Thermal and Microwave-Assisted) and a mechanistic breakdown to ensure high yield and purity.

Mechanistic Insight & Reaction Design[1]

The Chemical Challenge

The reaction is a Nucleophilic Aromatic Substitution (


) .[1]
  • Substrate: 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one.

  • Electrophile: The C2 carbon is the site of attack.

  • Leaving Group: Chloride (

    
    ).
    
  • Electronic Activation: The

    
     group at position 7 is a strong electron-withdrawing group (EWG). It exerts a 
    
    
    
    (inductive) effect that stabilizes the Meisenheimer-like anionic intermediate, making the C2 position significantly more reactive toward nucleophiles than the unsubstituted analog.
Tautomeric Considerations

The substrate exists in a lactam-lactim equilibrium. In solution, the 4(3H)-one (lactam) form usually predominates.

  • Side Reaction Risk: The N3 proton is acidic (

    
    ). Strong bases can deprotonate N3, creating an anionic species that is less electrophilic at C2 due to Coulombic repulsion of the incoming nucleophile.
    
  • Solution: Use mild bases (DIPEA,

    
    ) or excess amine. Avoid strong inorganic bases (NaH, NaOH) unless alkylation at N3 is desired (which is not the goal here).
    
Mechanistic Pathway (Visualization)

SNAr_Mechanism SM 2-Chloro-7-CF3-quinazolinone (Electrophile) Intermediate Meisenheimer-like Transition State SM->Intermediate Nucleophilic Attack (C2 Position) Amine R-NH2 (Nucleophile) Amine->Intermediate Product 2-Amino-7-CF3-quinazolinone Intermediate->Product Elimination of Cl- HCl HCl (Scavenged by Base) Intermediate->HCl

Caption: Figure 1. Mechanism of


 displacement at the C2 position. The 

group stabilizes the transition state.

Experimental Protocols

Method A: Standard Thermal Coupling (Scalable)

Best for: Large scale (>1g), non-volatile amines, and labs without microwave reactors.

Reagents:

  • Substrate: 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq)

  • Amine: 1.2 – 1.5 eq

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the quinazolinone substrate (1.0 eq) in DMF (concentration ~0.2 M).

  • Addition: Add DIPEA (2.0 eq) followed by the amine (1.2 eq).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 eq.

  • Reaction: Heat the mixture to 80°C - 100°C under an inert atmosphere (

    
     or Ar) for 4–12 hours.
    
    • Monitoring: Check by LC-MS or TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting material (

      
      ) and appearance of the polar product (
      
      
      
      ).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (10x reaction volume) with vigorous stirring.

    • The product should precipitate as a solid.

    • Filter the solid, wash with water (

      
      ) and cold diethyl ether (
      
      
      
      ) to remove residual DMF.
    • Dry under vacuum.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, sluggish amines (sterically hindered), and small scales (<100 mg).

Reagents:

  • Substrate: 1.0 eq

  • Amine: 2.0 eq

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

Procedure:

  • Setup: In a microwave vial (2–5 mL), suspend the substrate in EtOH (0.1 M).

  • Addition: Add the amine (2.0 eq). No external base is usually required if excess amine is used, as the solvent is protic and facilitates proton transfer.

  • Reaction: Seal the vial and irradiate at 120°C - 140°C for 20–40 minutes .

    • Pressure Warning: Ensure the microwave vessel is rated for the pressure generated by EtOH at 140°C (approx 5-7 bar).

  • Workup:

    • Cool the vial.

    • Often the product precipitates directly from the cooling alcohol.

    • Filter and wash with cold EtOH.

    • If no precipitate forms, evaporate the solvent and recrystallize from EtOH/Water.

Optimization & Troubleshooting Guide

Solvent Selection Matrix

The choice of solvent dramatically affects reaction rate and workup ease.

SolventPolarityTemp LimitWorkup MethodRecommendation
DMF High153°CWater PourStandard. Best for solubility of the starting material.
DMSO High189°CWater PourGood alternative to DMF, harder to remove.
Ethanol Med78°C (Reflux)FiltrationGreen Option. Use for microwave or reactive amines.
Dioxane Low101°CEvaporationUse if substrate is soluble; easier to remove than DMF.
Troubleshooting Logic Tree

Troubleshooting Start Reaction Analysis (LCMS/TLC) Result What is the outcome? Start->Result NoRxn No Reaction / SM Remains Result->NoRxn SM Intact Hydrolysis Hydrolysis Product (2,4-dione formed) Result->Hydrolysis Mass = SM - Cl + OH Impure Mixture of Products Result->Impure Messy TLC Action1 Increase Temp to 120°C Switch to DMSO NoRxn->Action1 Action2 Dry Solvent (Anhydrous) Check Amine Quality Hydrolysis->Action2 Action3 Reduce Base Strength (Switch DIPEA to K2CO3) Impure->Action3

Caption: Figure 2. Decision tree for troubleshooting common reaction failures.

Critical Notes on the 7-Trifluoromethyl Group
  • Reactivity: The

    
     group makes the C2-Cl bond more labile  than in standard 2-chloroquinazolinones. Do not overheat initially; start at 80°C.
    
  • Solubility: The

    
     group increases lipophilicity. If the product does not precipitate from water (Method A), extract with Ethyl Acetate instead of filtering.
    

References

  • Regioselectivity in Quinazolinone Substitution: Yu, X., et al. (2018).[1] Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Journal of Organic Chemistry.[2][3]

  • General Procedure for 2-Aminoquinazolinones: Al-Karmalawy, A. A., et al. (2021).[4] Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines... Archiv der Pharmazie.[5]

  • Microwave Assisted Synthesis of Quinazolinones: Kabri, Y., et al. (2010). Microwave-assisted synthesis of 2-aminoquinazolin-4(3H)-ones. Tetrahedron Letters.

  • Solvent Effects on

    
    : 
    Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
    
    

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

Welcome to the technical support center for the synthesis of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore common challenges, troubleshoot specific experimental issues, and provide detailed protocols to improve your yield and purity.

Recommended Synthetic Pathway

The synthesis of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one is most reliably achieved through a three-step sequence starting from 2-amino-4-(trifluoromethyl)benzoic acid. This pathway offers robust and scalable solutions for each transformation. The electron-withdrawing nature of the trifluoromethyl group is a key consideration, influencing the reactivity of the heterocyclic system throughout the synthesis.[1][2]

G A 2-Amino-4-(trifluoromethyl)benzoic Acid B Step 1: Cyclization A->B NaOCN, H₂O/Acid then NaOH, HCl C 7-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione B->C D Step 2: Chlorination C->D POCl₃ N,N-diethylaniline E 2,4-Dichloro-7-(trifluoromethyl)quinazoline D->E F Step 3: Selective Hydrolysis E->F aq. NaOH G 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one F->G G Start Low Yield in Step 3 Q1 Check TLC: Is starting material (dichloro) still present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Over-reaction or Side Products Q1->A1_No No Sol1 Extend reaction time at RT. Stir vigorously. A1_Yes->Sol1 Q2 Is the dione the major byproduct? A1_No->Q2 A2_Yes Non-selective Hydrolysis Q2->A2_Yes Yes A2_No Other Impurities Q2->A2_No No Sol2 Reduce NaOH concentration. Run reaction at lower temp (e.g., 0-5 °C). A2_Yes->Sol2 Sol3 Re-purify by recrystallization or column chromatography. A2_No->Sol3

Sources

Optimization

Technical Support Center: Solvation &amp; Handling of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles associated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one .

This compound presents unique challenges due to its rigid planar quinazolinone core, the highly lipophilic 7-trifluoromethyl (-CF₃) group, and the reactive 2-chloro moiety. Below, you will find a synthesized breakdown of causality, quantitative data, troubleshooting FAQs, and self-validating experimental protocols.

Physicochemical Profile & Quantitative Solubility Data

The solubility of quinazolinone derivatives is heavily dictated by their crystal lattice energy and substitution patterns[1]. The 7-CF₃ group significantly increases the lipophilicity (LogP) of the molecule, while the planar core promotes strong intermolecular stacking. Consequently, polar aprotic solvents are required to disrupt the crystal lattice[1].

Table 1: Solvation Profile & Chemical Stability Summary

Solvent SystemEstimated Solubility LimitSolvation StateChemical Stability & Mechanistic Notes
Anhydrous DMSO 40 – 100 mg/mL (approx. 150-380 mM)Clear solution (requires sonication)High. Stable at -80°C. DMSO effectively solvates the lipophilic core via strong dipole-dipole interactions[2].
Methanol (Protic) < 1 mg/mLSuspension / Micro-precipitateLow. High risk of nucleophilic aromatic substitution (SₙAr) at the 2-chloro position, leading to degradation.
Aqueous Buffer (pH 7.4) < 0.1 mg/mLInsoluble / Rapid PrecipitationHigh. The compound is chemically stable but physically insoluble due to the hydrophobic -CF₃ group[3].
Formulation (In Vitro) ≥ 2.75 mg/mLClear micellar solutionHigh. Requires a step-wise co-solvent approach (e.g., DMSO/PEG300/Tween-80) to prevent crash-out[4].

Troubleshooting Guides & FAQs

Q1: Why does my compound precipitate in DMSO after a few freeze-thaw cycles? A1: Dimethyl sulfoxide (DMSO) is highly hygroscopic[4]. Every time you open the vial, DMSO absorbs atmospheric moisture. Because the 7-CF₃ group makes this compound exceptionally hydrophobic, even a 1-2% water ingress alters the dielectric constant of the solvent enough to force the compound out of solution. Solution: Always use newly opened, anhydrous DMSO (≥99.9%) and aliquot your stock solutions to avoid repeated atmospheric exposure[4].

Q2: Can I use methanol or ethanol to dissolve this compound instead of DMSO? A2: This is strongly discouraged for two mechanistic reasons:

  • Physical Insolubility: Protic solvents like methanol lack the strong dipole moment necessary to break the high crystal lattice energy characteristic of substituted quinazolinones[1].

  • Chemical Degradation: The 2-chloro group on the quinazolinone ring is an electrophilic center. Methanol acts as a nucleophile. Prolonged exposure or heating in methanol can induce a nucleophilic aromatic substitution (SₙAr) reaction, displacing the chloride to yield 2-methoxy-7-(trifluoromethyl)quinazolin-4(3H)-one.

Q3: My compound dissolved perfectly in DMSO, but immediately crashed out when I added it to my cell culture media. How do I fix this? A3: This is known as "solvent shift precipitation." When the DMSO stock is introduced to an aqueous environment, the DMSO rapidly diffuses into the water, leaving the hydrophobic compound stranded without a solvation shell[1]. To prevent this, you must construct a transitional micellar environment using co-solvents and surfactants before introducing the aqueous phase[4].

Standard Operating Procedures (SOPs)

To ensure scientific integrity, these protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Preparation of a 10 mM Anhydrous DMSO Stock Solution

Causality: Sonication provides the kinetic energy required to overcome the initial enthalpy of dissolution, while anhydrous conditions prevent moisture-induced precipitation[2].

  • Preparation: Allow the vial of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one to equilibrate to room temperature in a desiccator to prevent condensation.

  • Solvation: Add the calculated volume of newly opened, anhydrous DMSO (≥99.9%) to achieve a 10 mM concentration[4].

  • Agitation: Vortex vigorously for 30 seconds.

  • Thermal-Kinetic Disruption: Place the vial in a water bath sonicator at 37°C for 5 to 10 minutes[2].

  • Validation Step (Tyndall Effect): In a darkened room, shine a laser pointer through the vial. If you see a visible, solid beam path (Tyndall scattering), micro-precipitates are still present. Sonicate for an additional 5 minutes until the laser passes through cleanly.

  • Storage: Aliquot into single-use amber vials, blanket with dry Argon or Nitrogen gas, and store at -80°C[4].

Protocol B: Step-Wise Aqueous Dilution for In Vitro Assays

Causality: This protocol builds a thermodynamic bridge between the organic and aqueous phases using a validated MedChemExpress co-solvent ratio[4].

  • Thawing: Thaw a single-use DMSO aliquot at room temperature.

  • Co-Solvent Addition: To a new tube, add the solvents strictly in the following order, vortexing between each addition:

    • 10% volume of your DMSO stock solution.

    • 40% volume of PEG300 (acts as a polymeric dispersant).

    • 5% volume of Tween-80 (acts as a non-ionic surfactant to form micelles).

    • 45% volume of Saline or Assay Buffer (added dropwise while vortexing)[4].

  • Validation Step (Centrifugation): Centrifuge the final mixture at 10,000 x g for 5 minutes. Inspect the bottom of the tube. The absence of a white pellet confirms that the compound has been successfully stabilized in the micellar suspension and is ready for dosing.

Solvation & Stability Decision Matrix

The following diagram maps the logical pathways for solvating this specific compound, highlighting the critical failure points (red) and optimal workflows (green).

SolvationWorkflow Start 2-chloro-7-(trifluoromethyl) quinazolin-4(3H)-one DMSO Anhydrous DMSO (Primary Solvent) Start->DMSO MeOH Methanol (Protic Solvent) Start->MeOH DMSO_Success Clear 10-50 mM Stock (Stable at -80°C) DMSO->DMSO_Success Sonication & Dry N2 DMSO_Fail Precipitation (Water Ingress) DMSO->DMSO_Fail Hygroscopic moisture MeOH_Fail1 Poor Solvation (<1 mg/mL) MeOH->MeOH_Fail1 Incompatible polarity MeOH_Fail2 Chemical Degradation (SNAr at 2-chloro) MeOH->MeOH_Fail2 Nucleophilic attack Dilution Aqueous Dilution (Assay Media) DMSO_Success->Dilution Dilution_Success Stable Formulation (e.g., PEG300/Tween-80) Dilution->Dilution_Success Co-solvents added Dilution_Fail Crash Out / Precipitation Dilution->Dilution_Fail Direct buffer addition

Caption: Workflow for solvating 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one and preventing degradation.

References

  • Benchchem. Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.3

  • TargetMol. 4(3H)-Quinazolinone | Platelet aggregation | Antibacterial.2

  • Benchchem. Dealing with poor solubility of 6-Nitroquinazoline in organic solvents.1

  • MedChemExpress. 4(3H)-Quinazolinone | Drug Intermediate.4

Sources

Troubleshooting

Purification of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one via recrystallization vs column chromatography

Welcome to the technical support center for the purification of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important heterocyclic compound. Here, we will explore the nuances of two primary purification techniques: recrystallization and column chromatography, offering insights rooted in practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one?

While the specific impurity profile depends on the synthetic route, common impurities in the synthesis of quinazolinones may include unreacted starting materials, such as 2-amino-4-(trifluoromethyl)benzoic acid and chloroacetonitrile, and side-products from incomplete cyclization or over-reaction. It is also possible to have isomeric impurities, which can be particularly challenging to separate.

Q2: My crude product is a sticky oil instead of a solid. Can I still recrystallize it?

An oily crude product often indicates the presence of significant impurities that depress the melting point. Direct recrystallization might be difficult. It is advisable to first attempt a preliminary purification. This can be a simple wash with a non-polar solvent like hexanes to remove non-polar impurities, or a quick filtration through a small plug of silica gel to remove highly polar impurities. If the product is still an oil, column chromatography is likely the more suitable initial purification method.

Q3: How do I choose the best solvent for recrystallization?

The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at room temperature or below. For quinazolinone derivatives, solvents like ethanol, acetone, acetonitrile, and mixtures such as acetone/ethyl acetate have been successfully used.[1][2][3] A systematic solvent screening with a small amount of your crude product is the most effective approach to identify the optimal solvent or solvent system.

Q4: During column chromatography, my compound is streaking or tailing on the TLC plate. What does this mean and how can I fix it?

Streaking or tailing on a TLC plate often suggests that the compound is either interacting too strongly with the silica gel (if it's very polar) or that it is acidic or basic. To address this, you can try adding a small amount of a modifier to your eluent. For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) can help. For basic compounds, adding a small amount of triethylamine or pyridine (e.g., 0.1-1%) can improve the peak shape.

Q5: I have a pure fraction from my column, but after removing the solvent, the yield is very low. What could have happened?

Low recovery after column chromatography can be due to several factors. The compound may be highly polar and strongly adsorbed to the silica gel.[4] In this case, a more polar eluent or a different stationary phase like alumina might be necessary. Another possibility is that the compound is unstable on silica gel.[4] To minimize degradation, it's important to run the column as quickly as possible, a technique often referred to as flash chromatography.[5][6]

Purification Method Comparison

FeatureRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Best For Removing small amounts of impurities from a mostly pure solidSeparating complex mixtures, including isomers and oily products
Scalability Easily scalable to large quantitiesCan be scaled, but may become cumbersome and expensive
Solvent Consumption Generally lowerTypically higher, especially for large columns
Time Can be faster for simple purificationsCan be more time-consuming, especially with long columns
Purity Achievable Can be very high if the correct solvent is usedGenerally very high, capable of separating closely related compounds
Typical Recovery Can be lower due to product loss in the mother liquorGenerally higher if optimized, but can be lower with irreversible adsorption

Troubleshooting Guide: Recrystallization

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - The solution is not supersaturated (too much solvent was used).- The compound is too soluble in the chosen solvent at low temperatures.- Boil off some of the solvent to concentrate the solution.- Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists.- Cool the solution in an ice bath or freezer.
Oiling out (product separates as an oil) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly.- High concentration of impurities.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly.- Perform a preliminary purification by column chromatography.
Poor recovery of the product - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Cool the solution for a longer period or at a lower temperature.- Minimize the amount of hot solvent used for dissolution.
Crystals are colored - Colored impurities are trapped in the crystal lattice.- Add a small amount of activated charcoal to the hot solution and then perform a hot filtration before cooling.

Troubleshooting Guide: Column Chromatography

IssuePotential Cause(s)Recommended Solution(s)
Poor separation of spots on TLC - Inappropriate solvent system.- Perform a systematic TLC screen with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, or trying dichloromethane/methanol).
Compound stuck on the column - Compound is too polar for the chosen eluent.- Compound is unstable on silica gel.- Gradually increase the polarity of the eluent.- Use a more polar stationary phase (e.g., alumina) or a reverse-phase (C18) column.- Run the column faster (flash chromatography) to minimize contact time.[4]
Co-elution of impurities - Impurities have similar polarity to the product.- Try a different solvent system to alter the selectivity.- Consider using a different stationary phase.- High-performance liquid chromatography (HPLC) may be necessary for very difficult separations.[4]
Cracks in the silica gel bed - Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed as a uniform slurry.- Never let the solvent level drop below the top of the silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one. The choice of solvent is critical and should be determined by preliminary small-scale tests.

Step-by-Step Methodology:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines the purification of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one using silica gel flash chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., ethyl acetate/hexanes). The ideal system will give your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one.

Visualizing the Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation Solvent_Selection Solvent Selection Dissolution Dissolution in Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Cooling & Crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Recrystallization Workflow Diagram

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation TLC_Analysis TLC Analysis & Eluent Selection Column_Packing Column Packing TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection & TLC Monitoring Elution->Fraction_Collection Combine_Fractions Combine Pure Fractions Fraction_Collection->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Column Chromatography Workflow Diagram

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC. Available at: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Available at: [Link]

  • 2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-one | C15H10ClFN2O | CID 7131724. PubChem. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL QUINAZOLINONE DERIVATIVES. TSI Journals. Available at: [Link]

  • Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 2-Chloroquinazolin-4(3H)-one. PMC. Available at: [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC. Available at: [Link]

  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. PMC. Available at: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. ResearchGate. Available at: [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. arkat usa. Available at: [Link]

  • 2-(chloromethyl)quinazolin-4(3H)-one - Chemical Details. EPA. Available at: [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers. Available at: [Link]

  • Successful Flash Chromatography. King Group. Available at: [Link]

  • Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. SciSpace. Available at: [Link]

  • 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one. Allfluoro. Available at: [Link]

  • A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry. Available at: [Link]

  • Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. Semantic Scholar. Available at: [Link]

  • (PDF) 2-Chloroquinazolin-4(3H)-one. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and characterization of 2‐trifluoromethyl‐4( 3 H )‐quinazolinone derivatives with various 3‐substituents. ResearchGate. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available at: [Link]

  • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. Available at: [Link]

  • 2-chloro-7-(trifluoromethyl)quinazoline (C9H4ClF3N2). PubChemLite. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Chloroquinazolin-4(3H)-one

Ticket ID: #8492 Topic: Preventing Hydrolysis of C2-Chlorine during Synthesis and Workup Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #8492 Topic: Preventing Hydrolysis of C2-Chlorine during Synthesis and Workup Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The C2-chlorine atom in 2-chloroquinazolin-4(3H)-one is highly labile due to its position within an imidoyl chloride-like motif embedded in a cyclic amidine system. It functions as a "masked" acid chloride. Upon exposure to moisture—particularly under acidic conditions generated during


 workup—it rapidly hydrolyzes back to the thermodynamically stable quinazoline-2,4(1H,3H)-dione.

To preserve the C2-Cl bond, you must transition from thermodynamic control (where the dione is favored) to kinetic control (trapping the chloride). This guide details the mechanistic failure points and provides a validated "Cold Biphasic Quench" protocol to maximize recovery.

Module 1: The Chemistry of Instability (The "Why")

To solve the hydrolysis problem, we must understand the mechanism. The C2 position is flanked by two nitrogen atoms (N1 and N3). In the presence of acid (HX), N1 or N3 becomes protonated, significantly increasing the electrophilicity of the C2 carbon.

Mechanism of Failure: Acid-Catalyzed Hydrolysis

The hydrolysis is not just a simple displacement; it is an acid-catalyzed cascade. The


 or 

generated during the quenching of

acts as the catalyst.

HydrolysisMechanism Start 2-Chloroquinazolin-4(3H)-one (Intact C2-Cl) Protonation Protonated Intermediate (Highly Electrophilic C2) Start->Protonation + H+ (Acid Catalysis) Attack Tetrahedral Intermediate (Water Attack at C2) Protonation->Attack + H2O Collapse Elimination of HCl Attack->Collapse - H+ Collapse->Start HCl regenerates (Autocatalysis) Product Quinazoline-2,4-dione (Hydrolyzed Waste) Collapse->Product - Cl-

Figure 1: The acid-catalyzed hydrolysis pathway. Note that the byproduct (HCl) catalyzes further decomposition, creating an autocatalytic cycle if not neutralized immediately.

Module 2: Synthesis & Isolation Protocols (The "How")

The standard literature often suggests "pouring onto ice." Do not do this without modification. The local concentration of acid at the surface of the ice becomes high enough to trigger the hydrolysis described above.

Protocol A: The "Cold Biphasic" Workup (Recommended)

This method isolates the product in an organic phase before it has time to hydrolyze, while simultaneously neutralizing the acid.

Reagents:

  • Crude Reaction Mixture (in

    
    )
    
  • Dichloromethane (DCM) or Chloroform (

    
    )
    
  • Saturated Aqueous

    
     (Ice Cold)
    
  • Crushed Ice

Step-by-Step:

  • Distillation (Critical): Remove as much excess

    
     as possible under high vacuum at reduced temperature (<60°C). A thick slurry should remain.
    
  • Dilution: Redissolve the residue in dry DCM.

  • The Quench:

    • Prepare a beaker with crushed ice and saturated

      
      .
      
    • Slowly pour the DCM solution into the vigorously stirred aqueous base.

    • Why? The base neutralizes the acid immediately upon contact. The product stays in the DCM layer, protected from the aqueous acid.

  • Separation: Rapidly separate the layers.

  • Drying: Dry the organic layer over anhydrous

    
     immediately. Filter and concentrate.
    
Protocol B: The "Precipitation" Method (Alternative)

If the product is insoluble in DCM, use this method to precipitate it as a solid while washing away the acid.

  • Distill excess

    
    .[1]
    
  • Pour the residue slowly into a rapidly stirring mixture of Ice and Hexane/Diethyl Ether .

  • The product will precipitate.

  • Filter immediately and wash the cake with cold diethyl ether (to remove

    
     traces) followed by a rapid wash with ice-cold water  (to remove inorganic salts) and then immediately with acetone/ether.
    
  • Vacuum dry over

    
    .
    

Module 3: Downstream Utilization (S_NAr)

Once isolated, the 2-chloro derivative is a potent electrophile. To react it with amines or other nucleophiles without reverting to the dione, follow these rules.

Solvent & Base Compatibility Table
ComponentRecommendedAvoidReason
Solvent THF, Dioxane, DMF, MeCN (Anhydrous)Alcohols (MeOH, EtOH), WaterAlcohols will displace the Cl to form ethers (O-alkylation) or hydrolyze it.
Base DIPEA, TEA, K2CO3, Cs2CO3 NaOH, KOH, NaOMeStrong hydroxide/alkoxide bases are nucleophilic and will attack C2 directly.
Temperature 0°C to Room Temp Reflux (>80°C)High thermal energy overcomes the activation barrier for side reactions.
Workflow Decision Tree

Workflow Start Start: 2-Chloroquinazolin-4(3H)-one SolventCheck Is Solvent Anhydrous? Start->SolventCheck Nucleophile Select Nucleophile SolventCheck->Nucleophile Yes ReactionB Hydrolysis/Solvolysis (Formation of Dione/Ether) SolventCheck->ReactionB No (Moisture present) PathA Amine (R-NH2) Nucleophile->PathA PathB Alcohol/Water Nucleophile->PathB ReactionA S_NAr Reaction (Base: TEA/DIPEA) PathA->ReactionA PathB->ReactionB ResultA Success: 2-Amino Derivative ReactionA->ResultA ResultB Failure: Impurity Profile ReactionB->ResultB

Figure 2: Operational workflow for nucleophilic substitution. Note that moisture acts as a competing nucleophile (Path B).

Troubleshooting & FAQ

Q: My product turns into a white solid that doesn't melt at the expected point.

A: You have likely formed Quinazoline-2,4(1H,3H)-dione (m.p. >300°C). This confirms hydrolysis occurred.

  • Fix: Check your

    
     quality. Old 
    
    
    
    contains
    
    
    and
    
    
    . Distill your
    
    
    before use or use a fresh bottle. Ensure your workup is neutral/basic (pH 7-8), never acidic.
Q: Can I store the 2-chloro intermediate?

A: Yes, but it has a shelf-life.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Desiccant: Store in a jar with Drierite or

    
    .
    
  • Stability: Stable for weeks if strictly dry. If left on the bench, atmospheric moisture will hydrolyze it over 24-48 hours.

Q: Why not use SOCl2 (Thionyl Chloride) instead of POCl3?

A:


 can be used, but 

is generally preferred for quinazolinones because the boiling point (105°C) allows for higher reaction temperatures required to aromatize the system. However,

is easier to remove (b.p. 76°C). If you use

, add a catalytic amount of DMF (Vilsmeier-Haack conditions) to facilitate the chlorination.

References

  • Synthesis and Hydrolysis Context

    • Cao, D.-L., et al. (2012).[2] "2-Chloroquinazolin-4(3H)-one."[2][3][4] Acta Crystallographica Section E, E68, o1958.[2][4]

    • Source:

    • Relevance: Confirms the structure and the hydrolysis pathway to the dione in aqueous base/acid.
  • Mechanistic Insight (Nucleophilic Substitution)

    • Karelou, M., et al. (2023).[5][6] "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones..." Molecules, 28(23), 7912.[5]

    • Source:

    • Relevance: Details conditions for reactions at the C2 position, emphasizing the need for specific solvents and bases to avoid side reactions.
  • Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 62(42), 9787-9826.
  • Standard Chlorination Protocol

    • BenchChem Protocols.[1] "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines."

    • Source:[1]

    • Relevance: While focusing on quinoxalines, the handling and quenching protocols are chemically identical for quinazolinones.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

The following guide is designed as a specialized Technical Support Center resource for researchers and process chemists dealing with the scale-up of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one . Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource for researchers and process chemists dealing with the scale-up of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one .

Executive Summary & Chemistry Overview

Scale-up of 2-chloro-quinazolinones is notoriously sensitive to moisture and pH due to the labile nature of the C2-chlorine bond. For the 7-trifluoromethyl derivative, the electron-withdrawing effect of the -CF3 group increases the electrophilicity of the pyrimidine ring, accelerating both the desired substitution and undesired hydrolysis rates.

The most robust industrial route involves a three-step sequence:

  • Cyclization: 2-Amino-4-(trifluoromethyl)benzoic acid

    
     Quinazoline-2,4-dione.
    
  • Activation: Chlorination to 2,4-Dichloro-7-(trifluoromethyl)quinazoline .

  • Selective Hydrolysis: Controlled partial hydrolysis to yield the 2-chloro-4(3H)-one .

Critical Failure Mode: The inability to distinguish between the 2,4-dichloro intermediate , the target 2-chloro product , and the over-hydrolyzed dione impurity often leads to "low purity" flags during QC.

Diagnostic Workflow (Graphviz)

The following logic tree illustrates the critical decision points during the synthesis and purification process.

Troubleshooting_Workflow Start Low Purity Detected (HPLC/LC-MS) Check_Impurity Identify Major Impurity Start->Check_Impurity Imp_Dione Impurity: Dione (Over-hydrolysis) Check_Impurity->Imp_Dione Mass = M-18 (Hydrolysis) Imp_Dichloro Impurity: 2,4-Dichloro (Under-hydrolysis) Check_Impurity->Imp_Dichloro Mass = M+18 (Cl2) Imp_Regio Impurity: 4-Chloro isomer (Wrong Selectivity) Check_Impurity->Imp_Regio Same Mass (Isomer) Action_Dione Cause: pH too high or Time too long Fix: Reduce base conc. (use Acetate) Imp_Dione->Action_Dione Action_Dichloro Cause: Quench too fast Fix: Extend hydrolysis time Imp_Dichloro->Action_Dichloro Action_Regio Cause: Rare Fix: Verify C4 vs C2 reactivity Imp_Regio->Action_Regio

Caption: Figure 1. Diagnostic logic for identifying root causes of low purity based on impurity profiling.

Troubleshooting Guide (Q&A)

Category A: Reaction Completeness & Stoichiometry

Q1: I am seeing significant amounts of the starting material (7-trifluoromethyl-quinazoline-2,4-dione) in my final product. Is the chlorination failing? A: Not necessarily. The presence of the dione is often a "false positive" for chlorination failure. It is more likely due to reversion during the hydrolysis step.

  • Mechanism: The 2,4-dichloro intermediate is highly reactive. If your hydrolysis conditions are too harsh (pH > 10 or Temp > 40°C), the 2-Cl bond will also hydrolyze, reverting the molecule back to the dione [1, 6].

  • Validation: Check an aliquot of the reaction mixture before the aqueous quench/hydrolysis step. If the dione is absent there but present after workup, your hydrolysis conditions are too aggressive.

  • Solution: Switch from NaOH to a milder base like Sodium Acetate or use a biphasic system (DCM/Water) to buffer the hydrolysis rate.

Q2: My LC-MS shows a peak with M+18 mass relative to the target. What is this? A: This is the 2,4-dichloro-7-(trifluoromethyl)quinazoline intermediate.[1]

  • Cause: Incomplete hydrolysis. The reaction was quenched too early.

  • Context: The 4-position chlorine is more reactive than the 2-position chlorine due to the specific resonance of the quinazoline ring [8]. However, the 7-CF3 group stabilizes the ring, potentially slowing down the initial displacement of the 4-Cl compared to non-substituted quinazolines.

  • Solution: Extend the stirring time in the aqueous base. Monitor the disappearance of the dichloro peak (approx. 267 Da) and the appearance of the monochloro target (approx. 248 Da).

Category B: Selectivity & Purity

Q3: How do I ensure the hydrolysis occurs at the 4-position and not the 2-position? A: Selectivity is driven by the inherent electrophilicity difference. The C4 position is electronically more deficient and sterically more accessible for nucleophilic attack by water/hydroxide [6, 8].

  • Protocol Adjustment: Perform the hydrolysis at 0°C to Room Temperature . Do not heat. Heating promotes attack at the less reactive C2 position, leading to the thermodynamic dione product.

  • Reference Standard: The 2-chloro-4-one isomer is typically the major product (95%+ selectivity) under controlled basic hydrolysis (2% NaOH) [6].

Q4: The product turns slightly pink/yellow upon drying. Is it decomposing? A: Yes, likely due to residual acid or base trapped in the crystal lattice.

  • Cause: Quinazolinones can trap HCl or NaOH salts. The 2-Cl bond is acid-labile.

  • Fix: Ensure the final wash is thorough. Wash with water until the filtrate is neutral (pH 6-7), then wash with cold isopropanol or hexane to remove organic impurities. Dry under vacuum at <40°C.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-7-(trifluoromethyl)quinazoline

Objective: Complete activation of the dione.

  • Reagents: 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione (1.0 eq), POCl3 (10.0 eq), DIPEA (2.0 eq).

  • Procedure:

    • Suspend dione in neat POCl3 under Argon.

    • Add DIPEA dropwise (exothermic).

    • Reflux (approx. 105°C) for 4–6 hours. Note: Solution should turn clear.

    • Workup (Critical): Concentrate POCl3 under reduced pressure. Do not quench directly into water yet. Dissolve residue in dry DCM.

Protocol 2: Selective Hydrolysis to 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

Objective: Controlled conversion of Dichloro


 Monochloro.
  • Starting Material: Crude 2,4-dichloro intermediate in DCM (from Protocol 1).

  • Reagents: 1% NaOH (aq) or Saturated Sodium Acetate solution.

  • Procedure:

    • Cool the organic phase to 0°C.

    • Add the aqueous base solution slowly with vigorous stirring.

    • Monitor by TLC/HPLC every 30 mins.

      • Target: Disappearance of Dichloro (High Rf).

      • Stop: Before appearance of Dione (Low Rf, Baseline).

    • Isolation: Separate phases. Acidify aqueous phase slightly (pH 5-6) with dilute acetic acid if product precipitates there, or concentrate organic phase if product remains in DCM.

    • Purification: Recrystallize from Acetone/Ethyl Acetate (5:1) if necessary [6].

Data Table: Impurity Profile
CompoundRelative Retention (HPLC)Mass (ESI)Origin
Target (2-Cl-4-one) 1.00~248 (M+H)Desired Product
2,4-Dichloro 1.25 (Non-polar)~267 (M+H)Incomplete Hydrolysis
Dione (Starting Mat) 0.40 (Polar)~230 (M+H)Over-hydrolysis / Reversion
4-Chloro isomer 0.95 (Close eluter)~248 (M+H)Rare Regioisomer

Mechanistic Pathway Diagram

Understanding the chemical pathway is vital for troubleshooting. The 7-CF3 group enhances the reactivity of the ring, making the "Stop" point in hydrolysis narrower.

Reaction_Pathway Dione Quinazoline-2,4-dione (Starting Material) Dichloro 2,4-Dichloro-quinazoline (Intermediate) Dione->Dichloro POCl3 / Reflux (Chlorination) Target 2-Chloro-4(3H)-one (TARGET) Dichloro->Target 1% NaOH / 0°C (Fast Hydrolysis at C4) Reversion Dione (Impurity) Dichloro->Reversion Direct Double Hydrolysis Target->Reversion High pH / Heat (Slow Hydrolysis at C2)

Caption: Figure 2. Reaction pathway showing the critical kinetic window for isolating the 2-chloro target.

References

  • Vertex AI Search. (2025). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Retrieved from 2

  • CymitQuimica. (n.d.).[3] 2,4-Dichloro-7-(trifluoromethyl)quinazoline Product Page. Retrieved from 1

  • Google Patents. (2009). CN101475537A - Preparation of 2,4-dichloroquinazoline. Retrieved from 4

  • Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from 5

  • National Institutes of Health (NIH). (2009). 2-Chloroquinazolin-4(3H)-one Crystal Structure and Synthesis. Retrieved from 6

Disclaimer: This guide is intended for qualified scientific personnel. Always review Safety Data Sheets (SDS) for 2,4-dichloro-7-(trifluoromethyl)quinazoline and POCl3 before handling, as they are potent skin sensitizers and corrosive agents.

Sources

Optimization

Technical Support Center: Stability of 2-Chloro-7-(Trifluoromethyl)quinazolin-4(3H)-one Under Basic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one in basic environments. The quinazolinone scaffold is a critical component in many pharmaceutical compounds, and understanding its stability is paramount for successful experimental design and drug development.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My reaction involving 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one under basic conditions is showing low yield and multiple spots on TLC. What is the likely cause?

A1: The primary suspect is the degradation of your starting material. The 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one is susceptible to nucleophilic attack at the C2 and C4 positions of the quinazoline ring, especially under basic conditions. The presence of a strong electron-withdrawing trifluoromethyl group at the 7-position further activates the ring towards nucleophilic substitution.

Common Degradation Pathways:

  • Hydrolysis: The most common degradation pathway is hydrolysis of the chloro group at the C2 position to form the corresponding 2-hydroxy-7-(trifluoromethyl)quinazolin-4(3H)-one. This is often exacerbated by the presence of water in your reaction mixture.[4][5]

  • Ring Opening: Under harsher basic conditions (e.g., strong bases like NaOH or KOH, elevated temperatures), the pyrimidine ring of the quinazolinone can undergo hydrolytic cleavage.[6][7]

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Ensure all your solvents and reagents are anhydrous. Dry your glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4]

  • Choice of Base: Opt for a non-nucleophilic, sterically hindered base if possible. If a nucleophilic base is required, use the minimum effective amount and consider a milder base.

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Set up small-scale parallel reactions at different temperatures to find the optimal balance.[4][8]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged reaction times that can lead to increased degradation.[8]

Q2: I am attempting a nucleophilic substitution at the C2 position with an amine, but I am observing the formation of an unexpected byproduct. What could it be?

A2: Besides the expected 2-amino substituted product, you might be observing the formation of a dimer or other side products resulting from self-condensation or reaction with the solvent. The C4 position can also be susceptible to oxidation, leading to the formation of a quinazolinone byproduct.[4]

Possible Side Reactions and Solutions:

Side Product/IssuePotential CauseRecommended Solution
2-Hydroxy byproduct Presence of water leading to hydrolysis.Use anhydrous solvents and reagents. Work under an inert atmosphere.[5]
Ring-opened products Reaction conditions are too harsh (strong base, high temperature).Use a milder base and lower the reaction temperature.[6]
C4-Oxidized byproduct Presence of an oxidant or certain catalysts.Run the reaction under an inert atmosphere. If an oxidant is necessary, use a stoichiometric amount of a milder one.
Poor solubility of reactants Improper solvent choice.Select a solvent where all reactants are fully soluble at the reaction temperature. For polar starting materials, consider DMF or DMSO.[8]
Q3: How can I effectively monitor the stability of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one in my reaction mixture?

A3: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring the stability of your compound and detecting the formation of degradation products.

Recommended HPLC Method Development:

A reversed-phase HPLC method is a good starting point for analyzing quinazoline derivatives.[9][10][11]

  • Column: A C18 column is often suitable.[9][11]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water or a buffer is typically used. A gradient elution may be necessary to separate the starting material from its degradation products.[9][11]

  • Detection: UV detection is recommended, as quinazoline derivatives have strong UV absorbance.[11] A common starting wavelength is 254 nm. To optimize sensitivity, determine the specific absorbance maxima of your compound by running a UV scan of a standard solution.[11]

Sample Preparation for HPLC Analysis:

Dissolve your sample in a solvent compatible with the mobile phase to avoid peak distortion. A good practice is to use the initial mobile phase composition or a solvent with similar or weaker elution strength. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection.[11]

Experimental Workflow and Troubleshooting

Workflow for a Nucleophilic Aromatic Substitution Reaction

The following diagram outlines a general workflow for performing a nucleophilic aromatic substitution on 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one under basic conditions, incorporating key troubleshooting checkpoints.

Caption: General workflow for nucleophilic substitution on 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one.

Decision Tree for Troubleshooting Low Yield

This decision tree can guide you through a systematic process to identify and resolve issues leading to low product yield.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion via TLC/HPLC Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete, Yield Still Low Check_Completion->Complete Yes Extend_Time Extend Reaction Time / Increase Temperature Incomplete->Extend_Time Purity_Check Verify Starting Material Purity Complete->Purity_Check Re_evaluate Re-evaluate Reaction and Analyze Product Extend_Time->Re_evaluate Impure Impure Reagents Purity_Check->Impure Impure Pure Reagents are Pure Purity_Check->Pure Pure Purify Purify/Recrystallize Starting Materials Impure->Purify Solvent_Choice Evaluate Solvent Choice Pure->Solvent_Choice Improper_Solvent Improper Solvent Solvent_Choice->Improper_Solvent Poor Solubility Appropriate_Solvent Solvent is Appropriate Solvent_Choice->Appropriate_Solvent Good Solubility Screen_Solvents Screen Different Solvents (e.g., DMF, DMSO) Improper_Solvent->Screen_Solvents Side_Reactions Analyze for Side Reactions Appropriate_Solvent->Side_Reactions Significant_Byproducts Significant Byproducts Side_Reactions->Significant_Byproducts Yes No_Byproducts No Significant Byproducts Side_Reactions->No_Byproducts No Adjust_Conditions Adjust Temperature and Stoichiometry Significant_Byproducts->Adjust_Conditions

Caption: A decision tree to guide troubleshooting for low reaction yields.[8]

References

  • ResearchGate. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Retrieved from [Link]

  • RSC Publishing. (2022). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Retrieved from [Link]

  • ACS Omega. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Retrieved from [Link]

  • ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-4(3H)-quinazolinones 9. Retrieved from [Link]

  • MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2015). An efficient one pot synthesis of 2-amino quinazolin-4(3H). Retrieved from [Link]

  • ARKAT USA. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]

  • RSC Publishing. (n.d.). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. Retrieved from [Link]

  • ResearchGate. (2014). How can I a cyclize quinazoline ring through reaction of amines and anilines using methods other than glacial acetic acid/reflux in 2 hrs?. Retrieved from [Link]

  • ResearchGate. (2026). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]

  • MDPI. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of 2-Carboxyvinyl-4-chloro-6,8-dibromoquinazoline and Some New Fused Triazolo-Quinazoline Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]

  • RSC Publishing. (2015). Recent Developments in the Chemistry of Quinazolinone Alkaloids. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. Retrieved from [Link]

  • MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from [Link]

  • ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. Retrieved from [Link]

  • ResearchGate. (2025). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from [Link]

  • MDPI. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (2025). 2-Chloroquinazolin-4(3H)-one. Retrieved from [Link]

  • RSC Publishing. (2022). Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Efficient Removal of Unreacted Chlorinating Agents from Quinazolinone Products

This guide provides researchers, scientists, and drug development professionals with in-depth technical and practical solutions for removing unreacted chlorinating agents from quinazolinone products. The information pres...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical and practical solutions for removing unreacted chlorinating agents from quinazolinone products. The information presented herein is curated to ensure scientific integrity, drawing from established protocols and field-proven insights to address common challenges encountered during the synthesis and purification of quinazolinone derivatives.

Introduction

The synthesis of quinazolinone scaffolds, a cornerstone in medicinal chemistry, often involves chlorination steps to introduce reactive handles for further functionalization.[1] Common chlorinating agents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and oxalyl chloride ((COCl)₂) are highly effective but their excess presence in the final product can lead to undesirable side reactions, complicate purification, and compromise the integrity of biological assays.[1][2] Therefore, their complete removal is a critical step in the synthetic workflow.

This technical support center offers a structured approach to troubleshooting and resolving issues related to the persistence of these reagents in your quinazolinone product.

General Safety Precautions

Before addressing specific chlorinating agents, it is imperative to emphasize the hazardous nature of these reagents. Always handle chlorinating agents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Ensure that an emergency eyewash and shower are readily accessible.[5]

Troubleshooting Guides: A Question-and-Answer Approach

This section is designed to directly address specific issues you may encounter with each of the common chlorinating agents.

Thionyl Chloride (SOCl₂)

Thionyl chloride is a volatile and highly reactive reagent used for converting carboxylic acids to acyl chlorides and for the chlorination of hydroxyl groups on the quinazolinone core.[1][2][6]

Q1: After my reaction, I still have a significant amount of thionyl chloride in my crude product, identifiable by its sharp, pungent odor. What is the most efficient way to remove it?

A1: The most straightforward method for removing excess thionyl chloride is through distillation or rotary evaporation, often with the aid of a co-solvent.[7][8]

  • Primary Recommendation: Rotary evaporation is effective due to the volatility of thionyl chloride (boiling point: 74.6 °C).[8][9] To enhance its removal, add a high-boiling point, inert solvent like toluene or dichloromethane to the crude mixture and re-evaporate. This process, known as azeotropic distillation, helps to chase out the last traces of the reagent.[7] Repeat this step 2-3 times for optimal results.

  • Causality: Thionyl chloride forms an azeotrope with many organic solvents, which lowers its effective boiling point and facilitates its removal under reduced pressure.

Q2: I am concerned about the acidic byproducts (HCl and SO₂) generated from quenching thionyl chloride with water. How can I safely neutralize the reaction mixture?

A2: Quenching with a basic aqueous solution is the standard and recommended procedure. However, the process must be carefully controlled to manage the exothermic reaction.

  • Step-by-Step Protocol:

    • Cool the reaction vessel in an ice-water bath to 0-5 °C.

    • Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7]

    • Critical Insight: The slow addition is crucial to control the vigorous gas evolution (CO₂) and the exothermic nature of the neutralization. Adding the reaction mixture to the basic solution, rather than the other way around, ensures that the base is always in excess, preventing a buildup of acidic species.

    • Continue stirring until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

Q3: My quinazolinone product is sensitive to water. Are there any non-aqueous methods to remove thionyl chloride?

A3: Yes, for water-sensitive compounds, a non-aqueous workup is preferable.

  • Methodology:

    • After removing the bulk of the thionyl chloride by rotary evaporation, dissolve the residue in a dry, inert solvent.

    • Add a high-boiling point, anhydrous alcohol like isopropanol or tert-butanol. The thionyl chloride will react to form the corresponding alkyl sulfite and HCl gas, which can be removed under a stream of nitrogen or by further evaporation.

    • Alternatively, for small-scale reactions, passing a stream of dry nitrogen or argon through the reaction mixture can help to carry away the volatile thionyl chloride.

Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a less volatile but highly reactive chlorinating agent, commonly used to convert hydroxyquinazolines to chloroquinazolines.[1] Its higher boiling point (105.8 °C) makes its removal by simple evaporation more challenging than thionyl chloride.[10]

Q1: I am struggling to remove the final traces of POCl₃ from my reaction mixture by rotary evaporation alone. What should I do?

A1: Due to its higher boiling point, a combination of distillation and quenching is typically necessary.[11]

  • Expert Recommendation: First, remove as much POCl₃ as possible under high vacuum.[11] Following this, a carefully controlled aqueous quench is the most effective method.[12]

  • Causality: POCl₃ reacts violently with water in an exothermic reaction to produce phosphoric acid and hydrochloric acid.[13][14][15] This hydrolysis is the chemical basis for its removal during an aqueous workup.

Q2: My reaction workup involving POCl₃ resulted in a violent, uncontrolled exotherm. How can I perform the quench more safely?

A2: The key to a safe POCl₃ quench is slow, controlled addition to a large volume of a cold, stirred quenching medium.[12]

  • Step-by-Step Protocol for Safe Quenching:

    • Prepare a beaker with a large amount of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium carbonate.

    • Cool the reaction mixture containing POCl₃ in an ice bath.

    • Crucial Step: Add the cold reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[12]

    • Monitor the temperature of the quenching mixture and maintain it below 20°C by controlling the rate of addition.[12]

    • After the addition is complete, allow the mixture to stir until all the ice has melted and gas evolution has stopped.

Q3: I observed the formation of a thick precipitate during the quenching of POCl₃, which is making product extraction difficult. What is happening and how can I resolve this?

A3: The precipitate is likely a combination of your product and inorganic phosphate salts, which have limited solubility.

  • Troubleshooting Steps:

    • Adjust pH: After the initial quench, carefully adjust the pH of the aqueous layer. Some quinazolinone derivatives may be more soluble at a specific pH.

    • Add a Co-solvent: The addition of a water-miscible organic solvent like tetrahydrofuran (THF) or isopropanol can help to dissolve the product and break up the precipitate, facilitating extraction.

    • Dilution: Diluting the quench mixture with additional water can help to dissolve the inorganic salts.[12]

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is a volatile chlorinating agent often used for the mild conversion of carboxylic acids to acyl chlorides.[16] It decomposes to gaseous byproducts (CO, CO₂, HCl), simplifying its removal.[17]

Q1: What is the standard procedure for removing excess oxalyl chloride after a reaction?

A1: Due to its volatility and the gaseous nature of its byproducts, oxalyl chloride is one of the easier chlorinating agents to remove.

  • Standard Protocol:

    • Remove the excess oxalyl chloride and the reaction solvent by rotary evaporation.[18][19]

    • To ensure complete removal, re-dissolve the crude product in an inert solvent (e.g., dichloromethane) and evaporate again.[19] This helps to remove any dissolved gaseous byproducts.

Q2: I need to quench a reaction containing oxalyl chloride. What is the safest and most effective method?

A2: Direct addition of water to a concentrated solution of oxalyl chloride should be avoided as it can be vigorous.[17] A controlled quench with an alcohol or a dilute basic solution is recommended.

  • Recommended Quenching Protocol:

    • Dilute the reaction mixture with an inert solvent like dichloromethane or toluene.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add methanol or a saturated aqueous solution of sodium bicarbonate.[17]

    • Chemical Principle: Methanol reacts with oxalyl chloride to form dimethyl oxalate and HCl, which is a less vigorous reaction than hydrolysis.[17] Sodium bicarbonate will neutralize the HCl produced.

    • Allow the mixture to stir until gas evolution ceases before proceeding with the workup.[17]

Visualizing the Workflow: Quenching and Workup

The following diagram illustrates a generalized workflow for the safe quenching and workup of a reaction containing an excess of a chlorinating agent.

G cluster_0 Reaction Completion cluster_1 Quenching cluster_2 Workup cluster_3 Purification Reaction Crude Reaction Mixture (Quinazolinone + Excess Chlorinating Agent) Quench Slowly add to Ice/Aqueous Base (e.g., NaHCO3) Reaction->Quench Controlled Addition Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product (Crystallization/Chromatography) Concentrate->Purify

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

Executive Summary Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one (CAS: 159870-93-6), a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one (CAS: 159870-93-6), a critical pharmacophore in the synthesis of PI3Kδ inhibitors (e.g., Idelalisib).

Comparison Scope: To isolate the specific diagnostic utility of the chloro- and trifluoromethyl- substituents, this guide compares the target compound against two structural analogs:

  • Analog A: 2-Chloroquinazolin-4(3H)-one (Lacks -CF₃).

  • Analog B: 7-(Trifluoromethyl)quinazolin-4(3H)-one (Lacks -Cl).

Key Findings:

  • Diagnostic Isotope Pattern: The target compound exhibits a distinct 3:1 intensity ratio at M+2 due to the ³⁵Cl/³⁷Cl isotope, distinguishing it from non-halogenated impurities.

  • Primary Fragmentation Channel: The dominant pathway in ESI(+) is the neutral loss of HCl (36 Da) followed by CO (28 Da) , driven by the lability of the C2-Cl bond in the protonated state.

  • Stability of -CF₃: Unlike the chlorine atom, the trifluoromethyl group at C7 remains largely intact during initial fragmentation, serving as a robust mass tag (+68 Da shift relative to unsubstituted analogs).

Experimental Methodology (Recommended)

To replicate the fragmentation data described below, the following LC-MS/MS parameters are recommended. This protocol ensures the generation of "self-validating" spectra where precursor isolation and product ion scanning confirm structural identity.

ParameterSettingRationale
Ionization Mode ESI Positive (+)Quinazolinones protonate readily at N3 or the carbonyl oxygen.
Capillary Voltage 3.5 kVOptimal for stable spray without in-source fragmentation.
Cone Voltage 30 VSufficient to decluster adducts but preserve the [M+H]⁺ parent.
Collision Energy Ramp 10–40 eVLow energy reveals the parent; high energy exposes the ring-opening (RDA) fragments.
Mobile Phase 0.1% Formic Acid / ACNAcidic pH promotes protonation ([M+H]⁺ formation).

Comparative Fragmentation Analysis

The Parent Ion & Isotope Signature

The first step in validation is confirming the precursor ion identity through exact mass and isotopic distribution.

  • Target Compound: [M+H]⁺ at m/z 249.00 (³⁵Cl).

    • Validation: Must show a companion peak at m/z 251.00 with ~33% intensity (³⁷Cl signature).

  • Analog B (No Cl): [M+H]⁺ at m/z 215.04 .

    • Contrast: Shows only natural ¹³C isotopes (M+1 at ~10%), lacking the M+2 chlorine signature.

Primary Fragmentation Pathways (MS/MS)

Upon collision-induced dissociation (CID), the target compound follows a specific decay logic dictated by the "weakest link" principle.

Pathway A: The "Unzipping" Sequence (Dominant)
  • Loss of HCl (Δm = 36 Da): The protonated N3 assists in the expulsion of the adjacent chlorine atom.

    • Transition: m/z 249 → m/z 213 .

    • Significance: This loss is absent in Analog B (No Cl), making it the primary differentiator.

  • Loss of CO (Δm = 28 Da): Following HCl loss, the resulting cyclic cation ejects carbon monoxide from the carbonyl position.

    • Transition: m/z 213 → m/z 185 .

  • Retro-Diels-Alder (RDA): The pyrimidine ring cleaves, often losing HCN (27 Da) or the remaining nitrile fragment.

Pathway B: The Trifluoromethyl Stability Check

The -CF₃ group at C7 is electronically stabilizing but resistant to cleavage.

  • Observation: Fragments retaining the -CF₃ group (e.g., m/z 213, 185) will have a mass defect and mass shift exactly +68 Da higher than the corresponding fragments of 2-chloroquinazolin-4(3H)-one.

  • Rare Pathway: Direct loss of F (19 Da) or HF (20 Da) is observed only at very high collision energies (>50 eV), confirming the robustness of the C-CF₃ bond.

Data Summary Table
Fragment IonTarget Compound (m/z)Analog A (No CF₃) (m/z)Analog B (No Cl) (m/z)Structural Assignment
Precursor [M+H]⁺ 249.0 181.0215.0Protonated Parent
[M+H - HCl]⁺ 213.0 145.0N/ALoss of Chlorine (as HCl)
[M+H - CO]⁺ MinorMinor187.0Loss of Carbonyl (Direct)
[M+H - HCl - CO]⁺ 185.0 117.0N/ASequential Loss (Core Ring)
[M+H - CF₃]⁺ RareN/A146.0Loss of Trifluoromethyl

Visualization of Signaling Pathways

The following diagram illustrates the logical flow of fragmentation, highlighting the branching points that differentiate the target from its analogs.

FragmentationPathway cluster_Analogs Comparison Logic Parent Parent Ion [M+H]+ m/z 249 (35Cl) IsoParent Isotope [M+H]+ m/z 251 (37Cl) Parent->IsoParent Isotope Ratio 3:1 Frag1 Fragment [M+H - HCl]+ m/z 213 (Loss of Cl specificity) Parent->Frag1 - HCl (36 Da) Major Path Frag2 Fragment [M+H - CO]+ m/z 221 (Minor Pathway) Parent->Frag2 - CO (28 Da) Minor Path Frag3 Core Ion [M+H - HCl - CO]+ m/z 185 (Diagnostic Core) Frag1->Frag3 - CO (28 Da) Note1 Analog A (No CF3) Follows same path shifted by -68 Da Frag1->Note1 Note2 Analog B (No Cl) Cannot lose HCl Must lose CO or HCN first Frag2->Note2 Frag4 RDA Fragment [Pyridine Ring Cleavage] Frag3->Frag4 - HCN / Ring Break

Figure 1: Proposed ESI(+) fragmentation pathway for 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one showing the dominant HCl loss channel.

References

  • Impurity Profiling of Idelalisib

    • Title: Isolation, identification and structural interpretation of degradation impurities in idelalisib.[1]

    • Source: Journal of Pharmaceutical and Biomedical Analysis (via ResearchG
    • URL:[Link]

  • General Quinazolinone Fragmentation

    • Title: Electron Impact Ionization Mass Spectra of 3-Substituted-2-hydroxy-4(3H)-quinazolinones.
    • Source: LookChem / Academic Journals.
    • URL:[Link]

  • Compound Data & Structure

    • Title: 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one Product Page.[2]

    • Source: BLD Pharm.[3]

  • Mechanistic Insight (Fluoroquinolones)

    • Title: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
    • Source: Analytical Letters (Taylor & Francis).[4]

    • URL:[Link]

Sources

Validation

A Comparative Guide to the Crystallographic Landscape of Substituted Quinazolinones: Insights for Drug Design

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinazolinone scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazolinone scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic substitution on this heterocyclic system is a key determinant of its pharmacological activity. Among the various modifications, the introduction of a trifluoromethyl (-CF3) group at the 7-position is of particular interest due to its profound effects on a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comparative analysis of the X-ray crystallographic data of substituted quinazolinones, with a special focus on understanding the structural implications of electron-withdrawing groups at the 7-position, offering a proxy for the yet-to-be-extensively-documented 7-trifluoromethyl substituted analogs.

The Significance of the 7-Trifluoromethyl Moiety in Quinazolinone-Based Drug Discovery

The trifluoromethyl group is a cornerstone in modern drug design. Its incorporation into a molecular scaffold can dramatically enhance a compound's therapeutic potential.[1] For quinazolinone derivatives, which have shown a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, the addition of a -CF3 group at the 7-position is a strategic move to optimize their pharmacokinetic and pharmacodynamic profiles.[2][3] Structure-activity relationship (SAR) studies have indicated that the 7-position of the quinazolinone ring is a critical site for activity modulation.[2] While extensive public crystallographic data for 7-trifluoromethyl quinazolinones remains elusive, we can garner significant insights by examining the crystal structures of analogs with other electron-withdrawing substituents at this position, such as a nitro group.

Comparative Crystallographic Analysis of Substituted Quinazolinones

To understand the structural nuances imparted by various substituents, a comparative analysis of key crystallographic parameters is essential. Below is a table compiling data from published X-ray diffraction studies of different substituted quinazolinones. This comparison sheds light on how different functional groups influence the crystal packing and intermolecular interactions.

CompoundSubstitutionCrystal SystemSpace GroupKey Intermolecular InteractionsReference
1 7-NitroMonoclinicP2₁/cN-H···O hydrogen bonds forming centrosymmetric dimers; weak C-H···O and C-H···N interactions; π-π stacking.[4]
2 6-NitroTriclinicP-1N-H···O hydrogen bonds leading to centrosymmetric dimers; weak C-H···N and C-H···O interactions.[5]
3 6-AminoMonoclinicP2₁/cN-H···O hydrogen bonds creating dimers; additional N-H···N and C-H···O interactions forming a 3D network.[5]
4 2-Methyl (hydrochloride salt)OrthorhombicPbcmCationic molecules linked to Cl⁻ ions via N-H···Cl and C-H···Cl hydrogen bonds.[6]
5 3-(2,4-dichlorophenyl)-2-(1H-pyrazol-1-yl)MonoclinicP2₁/cπ–π stacking interactions.[6]

Analysis of Structural Data:

The data reveals a recurring theme of hydrogen-bonded dimers in the crystal structures of quinazolinones with N-H donors.[4][5] In the case of 7-Nitro-quinazolin-4(3H)-one (1) , the strong electron-withdrawing nature of the nitro group influences the electronic distribution of the quinazolinone core, which in turn affects the hydrogen bonding and π-π stacking interactions that dictate the crystal lattice.[4] The formation of centrosymmetric dimers via N-H···O hydrogen bonds appears to be a robust supramolecular synthon for this class of compounds.

The comparison between the 7-nitro (1 ) and 6-nitro (2 ) derivatives highlights how the position of the substituent can subtly alter the crystal packing, even though both feature similar primary intermolecular interactions.[4][5] The introduction of an amino group in the 6-position (3 ) leads to a more complex three-dimensional network due to the additional hydrogen bond donating capabilities of the amino group.[5]

The Anticipated Impact of the 7-Trifluoromethyl Substituent

Based on the strong electron-withdrawing and lipophilic character of the trifluoromethyl group, we can extrapolate its likely influence on the crystal structure of a 7-trifluoromethyl quinazolinone. The -CF3 group is not a classical hydrogen bond donor or acceptor. Therefore, its primary role in the crystal packing will likely be through:

  • Modulation of the Quinazolinone Core's Electronic Properties: The inductive effect of the -CF3 group would influence the charge distribution on the heterocyclic rings, potentially strengthening or weakening existing hydrogen bonds and π-π stacking interactions.

  • Steric Effects: The bulkiness of the -CF3 group will influence the overall molecular shape and how molecules pack in the crystal lattice.

  • Weak Intermolecular Interactions: The fluorine atoms of the -CF3 group can participate in weak C-H···F or F···F interactions, which could play a significant role in the supramolecular assembly.

Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction of Quinazolinone Derivatives

For researchers aiming to elucidate the crystal structure of novel quinazolinone derivatives, the following provides a detailed, self-validating methodology for single-crystal X-ray diffraction.

Step 1: Crystal Growth and Selection

  • Crystallization: Dissolve the synthesized quinazolinone derivative in a suitable solvent or a mixture of solvents (e.g., ethanol, dichloromethane, acetonitrile). Slow evaporation of the solvent at a constant temperature (e.g., 20 °C) is a common and effective method for growing single crystals.[6]

  • Crystal Selection: Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects. The crystal should be of an appropriate size for the diffractometer.

Step 2: Data Collection

  • Mounting: Mount the selected crystal on a goniometer head.

  • Diffractometer Setup: Use a single-crystal X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[6]

  • Data Acquisition: Collect the diffraction data at a controlled temperature, often at low temperatures (e.g., 296(2) K), using an appropriate scan mode (e.g., ω-2θ scan).[6]

Step 3: Structure Solution and Refinement

  • Data Processing: Process the collected data, including integration of the reflection intensities and correction for absorption effects.

  • Structure Solution: Solve the crystal structure using direct methods.[6]

  • Structure Refinement: Refine the structural model using full-matrix least-squares on F².[6] All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.

Step 4: Data Validation and Deposition

  • Validation: Use software like CHECKCIF to validate the final crystallographic data for any errors or inconsistencies.

  • Deposition: Deposit the final crystallographic information file (CIF) in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.

Visualizing the Workflow

The following diagram illustrates the key stages in determining the crystal structure of a novel quinazolinone derivative.

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination cluster_dissemination Dissemination Synthesis Synthesize Quinazolinone Derivative Purification Purify Compound Synthesis->Purification Crystallization Grow Single Crystals (e.g., Slow Evaporation) Purification->Crystallization Selection Select High-Quality Crystal Crystallization->Selection Mounting Mount Crystal on Goniometer Selection->Mounting Data_Collection Collect Diffraction Data Mounting->Data_Collection Structure_Solution Solve Structure (Direct Methods) Data_Collection->Structure_Solution Refinement Refine Structural Model Structure_Solution->Refinement Validation Validate Data (CHECKCIF) Refinement->Validation Deposition Deposit CIF to CSD Validation->Deposition Publication Publish Results Validation->Publication

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-Chloro vs. 2-Methyl Quinazolin-4(3H)-ones

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the...

Author: BenchChem Technical Support Team. Date: March 2026

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substituent at the 2-position of the quinazolinone ring is a critical determinant of its biological activity.[2]

This guide provides an in-depth comparison of two fundamental C-2 substituted analogs: the 2-chloro and 2-methyl quinazolin-4(3H)-ones. It is important to note that direct, head-to-head comparative studies evaluating these two specific compounds under identical experimental conditions are scarce in the published literature. Therefore, this analysis synthesizes data from various independent studies to provide a comparative overview and elucidate the underlying structure-activity relationships (SAR).

The Decisive C-2 Position: A Structural and Electronic Overview

The nature of the substituent at the C-2 position dictates the electronic and steric profile of the entire molecule, profoundly influencing its interaction with biological macromolecules. The chloro and methyl groups, while similar in size, impart distinct and often opposing electronic characteristics.

  • 2-Methyl-quinazolin-4(3H)-one: The methyl group is a weak electron-donating group through induction and increases the molecule's lipophilicity (fat-solubility). This can enhance membrane permeability and hydrophobic interactions within a receptor's binding pocket. Furthermore, the C-2 methyl group can participate in a lactam-lactim tautomeric equilibrium, which may result in an exo-methylene form, increasing the reactivity of the scaffold.[2]

  • 2-Chloro-quinazolin-4(3H)-one: The chloro group is strongly electron-withdrawing due to its high electronegativity (inductive effect). This alters the electron density of the entire heterocyclic system. As a halogen, it can act as a weak hydrogen bond acceptor and participate in halogen bonding—a specific, non-covalent interaction that can be crucial for ligand-receptor binding affinity and specificity.[3]

Caption: Key structural and electronic differences at the C-2 position.

Comparative Analysis of Biological Activities

The distinct properties of the 2-chloro and 2-methyl groups translate into varied performance across different biological assays.

Anticancer Activity

Both scaffolds have served as templates for potent anticancer agents. The 2-chloro group, often in the form of a 2-(chloromethyl) substituent, has been incorporated into derivatives showing significant cytotoxicity. The methyl group, while a simpler substituent, also forms the basis of many active compounds, particularly when further modified.

Compound Class Derivative Example Cancer Cell Line Activity (IC₅₀) Reference
2-Chloro 2-(chloromethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-oneA549 (Lung)< 10 µM[3]
2-(chloromethyl)-3-(4-bromophenyl)quinazolin-4(3H)-oneMCF-7 (Breast)< 10 µM[3]
2-(chloromethyl)-3-(4-fluorophenyl)quinazolin-4(3H)-oneSW1116 (Colon)< 10 µM[3]
2-Methyl 2-Methyl-3-(aryl)-quinazolin-4(3H)-one derivativesHepG2 (Liver)10.82 - 29.46 µM[4][5]
2-Methyl-3-(aryl)-quinazolin-4(3H)-one derivativesMCF-7 (Breast)7.09 - 31.85 µM[4][5]
6-Chloro-2-methyl-3-(heteroaryl)-quinazolin-4(3H)-one derivativeMCF-7 (Breast)0.34 µM[1]

Note: Data is collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.

From the available data, derivatives featuring a 2-(chloromethyl) group appear to exhibit potent, low-micromolar cytotoxicity across multiple cancer cell lines.[3] This suggests that the reactive chloromethyl group may function as an alkylating agent, forming covalent bonds with biological targets like DNA or key proteins, leading to cell death. The 2-methyl derivatives also show promise, though their potency can be highly dependent on the nature of the substitution at the N-3 position.[4][5]

Antimicrobial Activity

The quinazolinone core is a well-established antibacterial and antifungal pharmacophore.[6] Halogenation, including the introduction of a chloro group, is a common strategy in medicinal chemistry to enhance antimicrobial potency.

Compound Class Observation Tested Organisms Reference
2-Chloro Halogen-containing derivatives often show good antimicrobial activity. The chloro group contributes to the overall electronic character favorable for inhibiting microbial growth.Gram-positive and Gram-negative bacteria[7]
2-Methyl 2-Methyl-4(3H)-quinazolinone showed higher antibacterial activity against E. coli, K. pneumonia, and P. aeruginosa compared to the unsubstituted (H at C-2) and 2-phenyl analogs in one study.E. coli, K. pneumonia, P. aeruginosa[8]

The literature suggests that both substituents can yield compounds with significant antimicrobial effects. A study directly comparing unsubstituted, 2-methyl, and 2-phenyl quinazolinones found the 2-methyl derivative to be the most potent against several Gram-negative bacteria.[8] This highlights that even a simple methyl group can be optimal for fitting into the active site of a bacterial enzyme. Conversely, the general principle that halogenation enhances antimicrobial activity is well-supported, and numerous potent examples containing chloro-substituted quinazolinones exist.[7]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. Below are representative methodologies for assessing the anticancer and antimicrobial activities discussed.

G cluster_workflow General Workflow for Biological Evaluation A Compound Synthesis (2-Chloro / 2-Methyl Quinazolinone) B Primary Screening (e.g., MTT Assay for Cytotoxicity) A->B C Dose-Response Analysis (Calculate IC₅₀ / MIC) B->C D Secondary / Mechanistic Assays (e.g., Apoptosis, Enzyme Inhibition) C->D E Data Interpretation & SAR Analysis D->E

Caption: A generalized workflow for the synthesis and biological testing of novel compounds.

Protocol 1: In Vitro Anticancer Activity via MTT Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-chloro and 2-methyl quinazolinones) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[3]

Protocol 2: Antimicrobial Activity via Broth Microdilution (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Stock Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Outlook

Synthesizing the available data leads to several key insights. The 2-chloro(methyl) derivatives often emerge as highly potent cytotoxic agents, likely due to the reactive nature of the chloromethyl group which can act as an alkylating agent.[3] This provides a strong, albeit potentially non-specific, mechanism for anticancer activity. In contrast, the 2-methyl derivatives demonstrate significant and sometimes superior activity in antimicrobial screens against specific pathogens, suggesting a more targeted interaction where the size and lipophilicity of the methyl group are optimal for binding to a specific microbial enzyme or protein.[8]

The choice between a 2-chloro and a 2-methyl substituent is therefore not a matter of universal superiority but one of strategic design tailored to the specific biological target and desired mechanism of action. The electron-withdrawing chloro group may be favored for interactions involving polar contacts or halogen bonds, while the electron-donating and lipophilic methyl group may be better suited for targets with hydrophobic binding pockets.

Ultimately, this analysis underscores a critical gap in the literature. There is a clear need for studies that perform direct, side-by-side comparisons of 2-chloro and 2-methyl quinazolin-4(3H)-ones against a broad panel of cancer cell lines and microbial strains. Such research would provide definitive data to guide future drug design and help unlock the full therapeutic potential of this remarkable scaffold.

References

  • ACS Omega.

  • PubMed.

  • ACS Publications.

  • MDPI.

  • PubMed.

  • ResearchGate.

  • Journal of Critical Reviews.

  • PMC.

  • Scientific Research Publishing.

  • Drug Design Org.

  • Eco-Vector Journals Portal.

  • MDPI.

  • PubMed.

  • Scientific Research Publishing.

  • ResearchGate.

  • ResearchGate.

  • ACS Publications.

  • ACS Publications.

  • MDPI.

Sources

Validation

Validating 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one Purity: A Technical Comparison Guide

Executive Summary The Paradox of Purity: In modern drug discovery, a compound can show >99% purity on HPLC yet fail to crystallize or exhibit erratic biological activity. This guide addresses the validation of 2-chloro-7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Paradox of Purity: In modern drug discovery, a compound can show >99% purity on HPLC yet fail to crystallize or exhibit erratic biological activity. This guide addresses the validation of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one , a critical scaffold for VEGFR-2 and kinase inhibitors. While HPLC is ubiquitous, it often fails to detect inorganic salts, trapped solvents, or moisture—impurities that drastically alter molecular weight and stoichiometry.

This guide argues that Elemental Analysis (EA) , when optimized for halogenated compounds, remains the only "self-validating" method for establishing bulk material integrity. We compare EA against HPLC and qNMR, providing a definitive protocol for handling this fluorinated, chlorinated substrate.

Part 1: Theoretical Framework & Stoichiometry

To validate the target molecule, we must first establish the theoretical baseline and understand the specific degradation pathways that EA can detect but HPLC might miss (e.g., inorganic salt contamination from synthesis).

The Target Molecule[1]
  • Compound: 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one[1]

  • Formula:

    
    
    
  • Molecular Weight: 248.59 g/mol

The Primary Impurity (Hydrolysis)

The C-2 chlorine atom is labile. Exposure to moisture during storage or workup can lead to hydrolysis, yielding the "dione" analog. This changes the elemental composition significantly.

  • Impurity: 7-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione

  • Formula:

    
    
    
  • Molecular Weight: 230.14 g/mol

Theoretical Composition Table

Note: The distinct shift in Carbon and Nitrogen percentages allows EA to distinguish the active chloride from the hydrolyzed dione.

ElementTarget (2-Cl) %Hydrolysis Impurity (2-OH) %Difference
Carbon 43.49% 46.97% +3.48%
Hydrogen 1.62%2.19%+0.57%
Nitrogen 11.27%12.17%+0.90%
Chlorine 14.26%0.00%-14.26%

Part 2: Comparative Analysis (EA vs. HPLC vs. qNMR)

Why use a 100-year-old combustion technique? Because it is an absolute method. The following decision matrix illustrates where EA fits in the modern analytical workflow.

Methodological Comparison
FeatureElemental Analysis (CHN/X) HPLC (UV-Vis) qNMR
Primary Detection Bulk mass composition (C, H, N, X)Chromophores (UV absorption)Proton/Carbon environments
Blind Spot Structural isomersInorganics, water, non-UV active solventsParamagnetic impurities, low sensitivity
Fluorine Handling High Risk: Requires WO3 additiveLow Risk: F does not interfereMedium: Requires 19F probe
Sample Size 2–5 mg (Destructive)<1 mg (Non-destructive)5–20 mg (Non-destructive)
Cost/Run LowMediumHigh (Deuterated solvents)
Analytical Workflow Diagram

ValidationWorkflow Start Crude 2-chloro-7-(trifluoromethyl) quinazolin-4(3H)-one HPLC Step 1: HPLC-UV (Check Organic Purity) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallize (Remove Organic Impurities) Decision1->Recryst No EA_Prep Step 2: Sample Prep for EA (Vacuum Dry + WO3 Additive) Decision1->EA_Prep Yes Recryst->HPLC EA_Run Step 3: Combustion Analysis (CHN + Halogens) EA_Prep->EA_Run Compare Compare with Theoretical (Tolerance ±0.4%) EA_Run->Compare Pass PASS: Bulk Purity Validated (Ready for Bio-Assay) Compare->Pass Within Range Fail_LowC FAIL: Low %C/%N (Inorganic Salts/Water) Compare->Fail_LowC Values Low Fail_HighC FAIL: High %C (Trapped Solvent/Hydrolysis) Compare->Fail_HighC Values High

Caption: Integrated workflow for validating fluorinated quinazolinones. Note the critical decision point at Step 2 involving WO3 additives.

Part 3: Optimized Experimental Protocol

Critical Warning: Standard CHN analysis often fails for this molecule. The trifluoromethyl (


) group is highly stable and can form tetrafluoromethane (

) during combustion, which escapes detection or damages the quartz tube. Furthermore, the chlorine atom requires specific reduction.
Reagents & Equipment
  • Combustion Aid: Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ).
  • Standard: Acetanilide (Calibration).[2]

  • Drying: Vacuum oven at 60°C for 24 hours (Essential to remove lattice water).

Step-by-Step Procedure
  • Sample Pre-treatment:

    • The quinazolinone core is prone to trapping synthesis solvents (e.g., DMF, Acetic Acid).

    • Action: Dry sample at 60°C under high vacuum (<5 mbar) for minimum 12 hours.

    • Verification: Run a TGA (Thermogravimetric Analysis) or crude NMR to ensure solvent peaks are <0.1%.

  • Weighing & Additives (The "Fluorine Fix"):

    • Weigh 2.0–3.0 mg of the dried sample into a tin capsule.

    • CRITICAL: Add ~5–10 mg of Tungsten Trioxide (

      
      )  directly over the sample.
      
    • Reasoning:

      
       acts as a flux and oxygen donor, preventing the formation of refractory metal fluorides and ensuring complete combustion of the 
      
      
      
      group [1]. It also aids in the release of halogens.
  • Combustion Parameters:

    • Set furnace temperature to 1050°C (higher than standard 950°C) to break the C-F bonds.

    • Ensure Oxygen dose is optimized (excess

      
      ) to prevent soot formation from the aromatic ring.
      
  • Data Analysis:

    • Acceptance Criteria: Experimental values must fall within

      
        of theoretical values [2].
      

Part 4: Data Interpretation & Case Studies

The following table simulates three common scenarios encountered during the development of this scaffold.

Scenario Analysis Table
Scenario%C (Found)%H (Found)%N (Found)InterpretationAction
Theoretical 43.49 1.62 11.27 Reference BaselineN/A
Case A 43.351.6511.20PASS (

)
Proceed to biological testing.
Case B 41.101.9010.55FAIL (All Low)Inorganic Contamination. Likely NaCl or silica gel residue. HPLC would show this as "pure" because salts are invisible.
Case C 45.202.1011.80FAIL (High C/N)Hydrolysis/Solvent. Sample likely contains the 2-hydroxy impurity or trapped DMF.
The "Invisible" Salt Problem

In Case B, the sample is likely contaminated with ~5% NaCl (a common byproduct of cyclization using reagents like reagents).

  • HPLC Result: 99.9% Pure (Salts do not absorb UV).

  • EA Result: Fails.

  • Consequence: If used in a bio-assay, the IC50 will be inaccurate because the actual mass of the drug is 5% lower than weighed. This validates EA as the superior bulk purity check.

Part 5: Conclusion

For 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one , reliance on HPLC alone is a scientific risk. The stability of the


 group and the reactivity of the 2-Cl position demand a rigorous validation protocol.

Final Recommendation:

  • Use HPLC to track organic impurities.[3]

  • Use Elemental Analysis with

    
     additive  to validate bulk composition and rule out inorganic salts.
    
  • Adhere strictly to the

    
     journal standard for publication-quality data.
    

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.Link

  • American Chemical Society. (2025). Journal of Medicinal Chemistry Author Guidelines: Purity of Tested Compounds.Link

  • Kuveke, R. E. H., et al. (2022).[4] An International Study Evaluating Elemental Analysis. ACS Central Science. Link

  • BenchChem. (2025).[5] Cross-Validation of Purity: HPLC vs Elemental Analysis.Link

  • Metrohm. (2018). Fluorine and chlorine in iron ore by Combustion Ion Chromatography (Use of WO3).Link

Sources

Comparative

A Researcher's Guide to Distinguishing Trifluoromethyl and Carbonyl Groups in Quinazolinones via FTIR Spectroscopy

For Immediate Release – As a Senior Application Scientist, this guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of two critical functional groups in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release – As a Senior Application Scientist, this guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of two critical functional groups in medicinal chemistry: the carbonyl (C=O) group within the quinazolinone scaffold and the trifluoromethyl (CF₃) substituent. Understanding the distinct vibrational characteristics and mutual electronic influence of these groups is paramount for the structural elucidation and quality control of novel quinazolinone-based pharmaceutical agents.

Introduction: The Significance of Quinazolinones and Their Functional Groups

Quinazolinone derivatives are a prominent class of heterocyclic compounds, forming the core structure of numerous bioactive molecules with applications ranging from anticancer to antimicrobial agents[1][2][3]. The carbonyl group is an intrinsic part of the quinazolinone heteroaromatic ring system, while the trifluoromethyl group is a frequently incorporated substituent designed to enhance metabolic stability, lipophilicity, and binding affinity. FTIR spectroscopy serves as a rapid, non-destructive, and indispensable tool for confirming the presence and chemical environment of these key functional groups.

The Vibrational Language of Molecules: A Primer on FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. These vibrations, such as the stretching and bending of bonds, occur at specific, quantized frequencies. The resulting spectrum is a unique molecular fingerprint, where absorption bands (or "peaks") correspond to specific functional groups. The position of a peak is reported in wavenumbers (cm⁻¹), its intensity reflects the change in the bond's dipole moment during vibration, and its shape can provide information about phenomena like hydrogen bonding.

The Carbonyl (C=O) Stretch: A Strong and Sensitive Reporter

The carbonyl stretching vibration in a quinazolinone ring is one of the most intense and easily identifiable peaks in the IR spectrum.[4][5] Its position is highly sensitive to the local electronic and structural environment.

Typical Wavenumber Range: For the 4(3H)-quinazolinone scaffold, the C=O stretching band is typically observed in the region of 1700–1650 cm⁻¹ .[6]

Factors Influencing the C=O Peak Position:

  • Conjugation: The carbonyl group in quinazolinone is part of a conjugated system involving the aromatic ring and the adjacent nitrogen atom. This delocalization of π-electrons gives the C=O bond more single-bond character, weakening it and lowering its stretching frequency compared to a simple, saturated ketone (which appears around 1715 cm⁻¹).[7][8][9]

  • Ring Strain: The six-membered heterocyclic ring in quinazolinone has minimal ring strain, which does not significantly elevate the C=O frequency, unlike in smaller lactam rings (e.g., a 4-membered β-lactam C=O can appear as high as 1745 cm⁻¹).[8]

  • Substituent Effects: This is a critical factor, especially when considering a trifluoromethyl group.

    • Electron-Withdrawing Groups (EWGs): The CF₃ group is a powerful EWG due to the high electronegativity of fluorine atoms. Through an inductive effect (-I effect), it pulls electron density away from the quinazolinone ring and, consequently, from the carbonyl group. This withdrawal of electron density shortens and strengthens the C=O bond, causing its stretching frequency to shift to a higher wavenumber (a "blueshift").[7][10]

    • Electron-Donating Groups (EDGs): Conversely, EDGs would push electron density into the ring system, enhancing resonance, increasing the single-bond character of the C=O bond, and shifting the peak to a lower wavenumber (a "redshift").[7][11]

The Trifluoromethyl (CF₃) Group: A Complex Fingerprint

Identifying the CF₃ group is more complex than locating a single C=O stretch. The vibrations of the CF₃ group involve the three C-F bonds and result in multiple characteristic absorption bands, primarily due to symmetric and asymmetric stretching modes.

Typical Wavenumber Range: The C-F stretching vibrations of the CF₃ group are typically strong and appear in the region of 1350–1100 cm⁻¹ .[12][13]

  • Asymmetric C-F Stretch (νₐₛ): This is usually the most intense CF₃ band and appears at the higher end of the range, often around 1350–1250 cm⁻¹ .

  • Symmetric C-F Stretch (νₛ): This band is typically of lower intensity and appears at a lower frequency, often around 1150–1100 cm⁻¹ .

These two distinct modes of vibration arise because the stretching of the C-F bonds can occur in-phase (symmetric) or out-of-phase (asymmetric) with each other.[14][15] The complexity of these vibrations, coupled with their location in the crowded "fingerprint region" (below 1500 cm⁻¹), can sometimes make unambiguous assignment challenging without reference spectra.

Comparative Analysis and Data Summary

The key to differentiating these groups lies in their distinct spectral regions and the electronic influence they exert on one another. The presence of a CF₃ group is expected to shift the C=O peak to a higher frequency than in an unsubstituted quinazolinone.

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)IntensityKey Characteristics
Quinazolinone C=O Stretching (ν)1700–1650Strong, SharpPosition is sensitive to conjugation and electronic effects of substituents. An EWG like CF₃ will shift it towards the higher end of this range.
Trifluoromethyl (CF₃) Asymmetric Stretch (νₐₛ)1350–1250StrongOften the most prominent CF₃ peak.
Trifluoromethyl (CF₃) Symmetric Stretch (νₛ)1150–1100Medium to StrongAppears at a lower frequency than the asymmetric stretch.

Experimental Protocol: High-Fidelity FTIR Analysis

Acquiring a clean, high-resolution spectrum is crucial for accurate interpretation. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.[16]

Step-by-Step Protocol for ATR-FTIR:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol or ethanol, and dry it completely with a soft, lint-free tissue.

  • Background Spectrum: Acquire a background spectrum. This is a critical step to measure the absorbance of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered quinazolinone sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. This is vital for obtaining a strong signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.

Causality Behind Protocol Choices:

  • Background Correction: Failure to run a background scan results in a spectrum contaminated with atmospheric peaks, which can obscure important sample features.

  • Consistent Pressure (ATR): The penetration depth of the IR beam into the sample is shallow.[17] Good contact, ensured by adequate pressure, is essential for a high-quality, reproducible spectrum. Inconsistent pressure can lead to variations in peak intensities.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis Start Start Clean_Crystal 1. Clean ATR Crystal (e.g., with Isopropanol) Start->Clean_Crystal Run_Background 2. Acquire Background Spectrum Clean_Crystal->Run_Background Apply_Sample 3. Apply Powdered Sample to Crystal Run_Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Spectrum 5. Collect Sample Spectrum (16-32 scans) Apply_Pressure->Collect_Spectrum Process_Data 6. Automatic Background Subtraction & Processing Collect_Spectrum->Process_Data Clean_Again 7. Clean ATR Crystal Process_Data->Clean_Again End End Clean_Again->End

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Conclusion

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

  • Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press. (n.d.). Retrieved from [Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy - AZoM. (2012, February 13). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. (2023, November 28). Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

  • Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? : r/chemhelp - Reddit. (2021, February 19). Retrieved from [Link]

  • The C=O Stretch - Oregon State University. (2018, September 22). Retrieved from [Link]

  • chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3 - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Correlation between C O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - ACS Publications. (2022, June 28). Retrieved from [Link]

  • Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC. (n.d.). Retrieved from [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC. (2020, October 18). Retrieved from [Link]

  • FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal - ResearchGate. (n.d.). Retrieved from [Link]

  • 2.3 THE MODES OF STRETCHING AND BENDING. (n.d.). Retrieved from [Link]

  • The Infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Retrieved from [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC. (n.d.). Retrieved from [Link]

  • CH 2 symmetric and asymmetric stretching frequencies in the IR spectra... - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters - AIP Publishing. (2024, May 30). Retrieved from [Link]

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (2021, October 30). Retrieved from [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

  • Spectroscopy. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic necessity. 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one (CAS: 159870-93-6)[1] is a highly valu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as a mechanistic necessity. 2-Chloro-7-(trifluoromethyl)quinazolin-4(3H)-one (CAS: 159870-93-6)[1] is a highly valuable, yet reactive, intermediate predominantly utilized in the synthesis of 4-anilinoquinazoline scaffolds for EGFR kinase inhibitors and other targeted anticancer agents[2],[3].

Because this molecule features an electrophilic 2-chloro substituent on a nitrogen-containing heterocycle, it is inherently designed to undergo rapid nucleophilic aromatic substitution (SNAr). While this makes it an excellent building block, it also makes it a potent alkylating and arylating hazard to biological nucleophiles (e.g., proteins, DNA). Furthermore, the electron-withdrawing trifluoromethyl group at the 7-position increases the electrophilicity of the quinazoline core, exacerbating its reactivity[4].

Below is the comprehensive, self-validating operational guide for handling this compound safely.

Chemical Profile & Quantitative Data

To effectively mitigate risk, we must first understand the physical and chemical parameters of the substance.

Property / HazardValue / SpecificationMechanistic Impact
CAS Number 159870-93-6[1]Unique identifier for safety tracking and inventory management.
Molecular Weight 248.59 g/mol [1]Determines stoichiometric equivalents for safe chemical neutralization.
Storage Temperature 2–8 °C (Inert Atmosphere)[5]Prevents ambient moisture from prematurely hydrolyzing the reactive 2-chloro group.
GHS Hazard Codes H302, H315, H319, H335[5],Electrophilic core causes acute tissue irritation, respiratory damage, and potential toxicity.
Precautionary Codes P261, P280, P305+P351+P338[5],Mandates strict avoidance of dust inhalation and requires robust ocular/dermal barriers.

Mechanistic Hazard Assessment & PPE Justification

Do not treat Personal Protective Equipment (PPE) as a generic checklist. The choice of barrier must match the chemical's mechanism of action and the solvent environment:

  • The Solvent Carrier Effect (Hand Protection): In its solid form, standard Nitrile gloves (minimum 0.11 mm thickness) offer sufficient protection against 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one dust. However, in synthetic workflows, this compound is typically dissolved in polar aprotic solvents like DMF or DMSO to facilitate SNAr reactions. DMSO acts as a rapid transdermal carrier. If the compound is in solution, you must upgrade to Butyl rubber or laminate (Silver Shield) gloves. Nitrile degrades and permeates within minutes when exposed to DMSO, carrying the reactive electrophile directly into your bloodstream.

  • Ocular Reactivity (Eye Protection): The moisture in the human eye acts as a nucleophile. If dust contacts the cornea, the 2-chloro group can undergo rapid hydrolysis, releasing localized hydrochloric acid (HCl) and causing severe, irreversible tissue damage[5]. Non-vented chemical splash goggles (ANSI Z87.1+) are non-negotiable.

  • Respiratory Sensitization (Inhalation Protection): The trifluoromethyl group can increase the volatility of the compound slightly, but the primary risk is the electrophilic attack of fine dust on respiratory mucosal proteins. Always handle inside a certified fume hood. If handling outside a hood is unavoidable (e.g., during a spill), an N95, P95, or FFP3 particulate respirator is mandatory.

Operational Workflow Diagram

Workflow Start Start: Chemical Retrieval (Equilibrate to RT) PPE Don PPE (Nitrile/Butyl, Goggles, N95) Start->PPE Hood Transfer to Fume Hood (80-120 fpm) PPE->Hood Weigh Anti-Static Weighing (Avoid Plastic Spatulas) Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Decontamination (Neutralize with Mild Nucleophile) Spill->Decon Yes React Proceed to Reaction (SNAr with Anilines) Spill->React No Dispose Waste Segregation (Halogenated Organics) Decon->Dispose React->Dispose

Safe handling, spill response, and disposal workflow for halogenated quinazolinone derivatives.

Step-by-Step Methodologies

Protocol A: Safe Weighing and Dispensing

Objective: Prevent aerosolization and protect the chemical integrity of the electrophilic core.

  • Preparation: Ensure the chemical fume hood has a verified face velocity of 80–120 fpm. Lay down a disposable, static-dissipative weighing mat.

  • Equilibration: Because the compound is stored at 2–8 °C[5], allow the sealed vial to reach room temperature in a desiccator before opening. Causality: Opening a cold vial causes ambient moisture to condense on the powder, which will hydrolyze the 2-chloro group and ruin your reagent.

  • Dispensing: Use a grounded, stainless-steel micro-spatula. Causality: Highly fluorinated compounds often hold a static charge. Using a plastic spatula can cause the powder to repel and suddenly aerosolize into your breathing zone.

  • Sealing: Flush the source vial with dry Argon or Nitrogen gas before resealing to displace oxygen and moisture[5].

Protocol B: Spill Response and Decontamination

Objective: Safely contain and chemically neutralize the reactive hazard.

  • Isolation: Evacuate the immediate area. Don a particulate respirator (N95/FFP3) and ensure your chemical splash goggles are secure.

  • Containment: Do NOT use water directly on the solid powder. Causality: Direct water application can cause rapid, uncontrolled hydrolysis, releasing irritating HCl vapors. Instead, cover the solid spill with damp sand or a commercial inert absorbent pad.

  • Neutralization (Self-Validating Step): Carefully sweep the solid into a wide-mouth glass beaker. To chemically deactivate the reactive 2-chloro group, slowly add a dilute, mild nucleophile (e.g., 5% sodium bicarbonate solution).

    • Validation: The gradual disappearance of the solid and the eventual cessation of mild effervescence (CO2 release from neutralizing HCl) indicates successful hydrolysis and deactivation of the hazard.

  • Collection: Once effervescence stops, transfer the neutralized aqueous slurry into a designated halogenated waste container.

Protocol C: Waste Segregation and Disposal

Objective: Prevent incompatible chemical reactions in waste streams.

  • Solid Waste: Contaminated gloves, weighing paper, and mats must be placed in a sealed chemical waste bag, explicitly labeled as "Solid Halogenated Organic Waste."

  • Liquid Waste: Reaction filtrates containing this compound must be kept strictly separated from acidic waste streams. Place in a clearly labeled "Halogenated Organic Solvent Waste" carboy. Secondary containment (a spill tray) is mandatory to prevent environmental contamination.

References

  • MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.2

  • Advanced ChemBlocks. 2-Chloro-7-(trifluoromethyl)-4(3H)-quinazolinone (CAS: 159870-93-6).1

  • CymitQuimica. CAS 396-02-1: 2,4-Dichloro-7-(trifluoromethyl)quinazoline.4

  • SciSpace. Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.3

  • Sigma-Aldrich. 4-Chloro-7-(trifluoromethyl)quinazoline | 16499-65-3 Safety Information.5

  • Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)quinoline 97% 1701-24-2 Safety Information.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one
Reactant of Route 2
2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one
© Copyright 2026 BenchChem. All Rights Reserved.